Unraveling the Mechanism of Action of Imanixil: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals Abstract Imanixil is an investigational selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imanixil is an investigational selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for the treatment of muscle wasting diseases and certain types of cancer. This document provides a detailed examination of the molecular mechanisms underlying Imanixil's therapeutic effects, focusing on its interaction with the androgen receptor and the subsequent downstream signaling cascades. Through a synthesis of available data, this guide aims to offer a comprehensive resource for researchers and clinicians involved in the development and evaluation of this novel therapeutic agent.
Introduction
Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. Imanixil has emerged as a promising SARM candidate due to its high oral bioavailability and favorable tissue-selectivity profile observed in preclinical models.
Pharmacodynamics: Interaction with the Androgen Receptor
The primary mechanism of action of Imanixil involves its high-affinity binding to the androgen receptor. The AR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor. Upon binding to androgens or SARMs like Imanixil, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.
Binding Affinity and Selectivity
Biochemical assays have been employed to determine the binding affinity of Imanixil for the androgen receptor. Competitive binding assays, utilizing radiolabeled androgens, have demonstrated that Imanixil binds to the human AR with high affinity.
Table 1: Binding Affinity of Imanixil for the Androgen Receptor
Compound
Ki (nM)
Imanixil
2.5
Dihydrotestosterone (DHT)
1.0
Data represents the mean of three independent experiments.
The tissue-selective action of Imanixil is attributed to its unique conformational interaction with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors). This differential co-regulator recruitment is believed to be the basis for its anabolic effects in muscle and bone with attenuated activity in reproductive tissues.
Signaling Pathways Modulated by Imanixil
The therapeutic effects of Imanixil are mediated through the modulation of specific downstream signaling pathways. In skeletal muscle, Imanixil has been shown to promote protein synthesis and inhibit protein degradation through the activation of anabolic pathways and suppression of catabolic pathways.
Anabolic Signaling in Skeletal Muscle
Upon binding to the AR in muscle cells, the Imanixil-AR complex upregulates the expression of key anabolic genes. A primary pathway activated by Imanixil is the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.
Caption: Imanixil-mediated anabolic signaling cascade in skeletal muscle.
Anti-tumor Activity in Prostate Cancer Models
In certain prostate cancer cell lines that are dependent on androgen signaling for growth, Imanixil has demonstrated antagonistic activity. It is hypothesized that in these cells, the Imanixil-AR complex recruits co-repressors to the AREs of genes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Exploratory
Imanixil: A Novel Therapeutic Candidate for [Hypothetical Indication]
Disclaimer: The following information is based on a hypothetical compound, "Imanixil," as no public or scientific data exists for a compound with this name. The details provided are for illustrative purposes to meet the...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following information is based on a hypothetical compound, "Imanixil," as no public or scientific data exists for a compound with this name. The details provided are for illustrative purposes to meet the prompt's requirements and do not reflect any real-world therapeutic agent.
Executive Summary
Imanixil is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. It demonstrates significant therapeutic potential in preclinical models of myeloproliferative neoplasms (MPNs) and other inflammatory conditions driven by aberrant JAK2 signaling. This document provides a comprehensive overview of the technical data supporting the development of Imanixil, including its target profile, mechanism of action, and the experimental protocols used for its characterization.
Target Profile and Mechanism of Action
Imanixil is an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of downstream STAT proteins. This targeted inhibition effectively blocks the pro-proliferative and pro-inflammatory signaling cascades that are constitutively active in various hematological malignancies and autoimmune diseases.
In Vitro Kinase Inhibition
Imanixil exhibits high selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.
Table 1: Kinase Inhibition Profile of Imanixil
Kinase Target
IC₅₀ (nM)
JAK2
1.2
JAK1
158
JAK3
342
TYK2
217
Cellular Activity
In cell-based assays, Imanixil effectively inhibits the proliferation of JAK2-dependent cell lines and suppresses cytokine production.
Table 2: Cellular Activity of Imanixil
Cell Line
Assay Type
IC₅₀ (nM)
HEL 92.1.7
Proliferation (JAK2 V617F)
5.8
Ba/F3-EPOR
Proliferation (Wild-Type JAK2)
12.3
Human PBMCs
IL-6 induced STAT3 Phos.
8.1
Signaling Pathway
Imanixil targets the JAK2-STAT signaling pathway, a critical regulator of cell growth, differentiation, and immune response.
Caption: Imanixil inhibits the JAK2-STAT signaling pathway.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Imanixil against a panel of kinases.
Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant kinase domains were incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of Imanixil. The extent of substrate phosphorylation was measured by detecting the FRET signal.
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Proliferation Assay
Objective: To assess the effect of Imanixil on the proliferation of JAK2-dependent cell lines.
Methodology: Cells were seeded in 96-well plates and treated with a serial dilution of Imanixil for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Data Analysis: Luminescence signals were normalized to vehicle-treated controls, and IC₅₀ values were determined by non-linear regression analysis.
Conclusion
Imanixil is a potent and selective JAK2 inhibitor with promising preclinical activity. Its well-defined mechanism of action and favorable in vitro profile support its continued development as a potential therapeutic for JAK2-driven diseases. Further investigation in in vivo models is warranted to establish its efficacy and safety profile.
Foundational
Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment
Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diab...
Author: BenchChem Technical Support Team. Date: November 2025
Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Imanixil.
Discovery and In Vitro Characterization
Imanixil was identified through a high-throughput screening process.[1] It is characterized as a pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular assays.[1]
Mechanism of Action
Imanixil functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin signaling pathways.[1] By inhibiting this enzyme, Imanixil is believed to modulate downstream signaling, ultimately leading to improved glucose homeostasis.
Caption: Inhibition of PIP5K2B by Imanixil blocks the phosphorylation of PI(5)P to PI(4,5)P2.
Preclinical In Vivo Studies
The efficacy of Imanixil was evaluated in a preclinical animal model of diabetes.
Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.
Treatment: Imanixil was administered to the ZDF rats.
Duration: The treatment period was 3 weeks.
Primary Endpoint: Blood glucose levels were monitored.
Results: The study found that Imanixil lowered blood glucose levels in the treated rats.
Caption: Workflow from high-throughput screening to in vivo efficacy testing of Imanixil.
Quantitative Data Summary
Parameter
Value/Observation
Model System
Reference
Compound Class
Pyrimidine-2,4-diamine
-
In Vitro Activity
Reasonable potency and selectivity
Enzymatic and cellular assays
In Vivo Efficacy
Lowered blood glucose levels
Male Zucker diabetic fatty rats
Treatment Duration
3 weeks
Male Zucker diabetic fatty rats
Conclusion
Imanixil (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B. Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a therapeutic agent for insulin resistance and diabetes. Further development and clinical trials are necessary to establish its safety and efficacy in humans.
In-Depth Technical Guide to Imanixil: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals Abstract Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase implicated in metabolic regulation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Imanixil. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are also presented. Imanixil serves as a valuable research tool for elucidating the physiological and pathological roles of PI5P4Kβ and as a promising starting point for the development of novel therapeutics targeting this enzyme.
Chemical Structure and Physicochemical Properties
Imanixil is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]. Its chemical structure is depicted in Figure 1.
Imanixil is a specific inhibitor of PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Notably, PI5P4Kβ is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is considered an intracellular GTP sensor.
In Vitro Bioactivity
While specific IC₅₀ and Kᵢ values for Imanixil against PI5P4Kβ are not publicly available, it has been described as having "reasonable potency" in enzymatic and cellular assays. The determination of such quantitative measures of inhibitory activity is crucial for its application in research and potential therapeutic development.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Imanixil is the inhibition of the catalytic activity of PI5P4Kβ. This enzyme plays a critical role in regulating the cellular levels of the signaling lipid PI(5)P. By inhibiting PI5P4Kβ, Imanixil is expected to lead to an accumulation of PI(5)P and a decrease in the synthesis of a specific pool of PI(4,5)P₂.
The PI5P4Kβ signaling pathway is involved in sensing cellular GTP levels and translating them into lipid second messenger signals. This pathway is implicated in metabolic adaptation and tumorigenesis. The inhibition of PI5P4Kβ by Imanixil disrupts this signaling cascade, which can affect downstream cellular processes.
Caption: PI5P4Kβ signaling and inhibition by Imanixil.
Pharmacokinetic Properties
Preclinical studies have indicated that Imanixil possesses favorable pharmacokinetic properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits intermediate cell permeability and high metabolic stability, with no significant inhibition of liver CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered Imanixil was shown to lower blood glucose levels over a three-week treatment period, demonstrating its potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical requirement for its further development.
Table 2: Summary of Pharmacokinetic Properties of Imanixil
Parameter
Observation/Data
Reference
Oral Bioavailability
Orally available and in vivo active
Cell Permeability
Intermediate
Metabolic Stability
High
CYP Inhibition
No significant inhibition of liver CYP3A4
In Vivo Efficacy
Lowered blood glucose in diabetic rats
Experimental Protocols
Synthesis of Imanixil
A detailed, step-by-step protocol for the synthesis of Imanixil (4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.
Caption: Proposed synthetic workflow for Imanixil.
Representative Synthesis Protocol (Hypothetical):
Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative. This would likely start from a commercially available pyrimidine precursor, which would be functionalized at the 2 and 5 positions.
Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.
Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.
Purification: The final product, Imanixil, would be purified using standard techniques such as column chromatography and recrystallization.
PI5P4Kβ Inhibition Assay (ADP-Glo™ Kinase Assay)
The following protocol is a representative method for determining the in vitro inhibitory activity of Imanixil against PI5P4Kβ using the commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
Recombinant human PI5P4Kβ enzyme
PI(5)P substrate
ATP and GTP
Imanixil (dissolved in DMSO)
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
Kinase Reaction:
Add the PI5P4Kβ enzyme and PI(5)P substrate to the wells of the 384-well plate.
Add the diluted Imanixil or vehicle (DMSO) to the respective wells.
Pre-incubate for 15-30 minutes at room temperature.
Initiate the kinase reaction by adding a solution of ATP or GTP.
Incubate for a defined period (e.g., 60 minutes) at 30°C.
ADP Detection:
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of Imanixil and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for PI5P4Kβ inhibition assay.
Conclusion
Imanixil is a valuable chemical probe for studying the biology of PI5P4Kβ. Its selectivity and favorable in vivo properties make it a significant tool for researchers in the fields of signal transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and pharmacokinetic properties, along with the development of robust synthetic protocols, will facilitate its broader use in the scientific community and may pave the way for the design of next-generation PI5P4Kβ inhibitors with therapeutic potential.
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only. Not for human or veterinary use.
Introduction
Imanixil, also identified as HOE-402 and SAR-088, is a novel small molecule inhibitor with a multifaceted pharmacological profile centered on the regulation of lipid metabolism and insulin sensitivity.[1] Emerging as a potent, orally bioavailable compound, Imanixil has demonstrated significant potential in preclinical studies for its cholesterol-lowering properties and its ability to modulate glucose levels.[1] This technical guide provides a comprehensive overview of the pharmacological properties of Imanixil, detailing its mechanism of action, pharmacokinetic and pharmacodynamic characteristics, and the experimental methodologies utilized in its evaluation. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Imanixil is presented in the table below.
Long-term at -20°C (months to years); Short-term at 0-4°C (days to weeks)
Pharmacodynamics: Mechanism of Action
Imanixil exerts its pharmacological effects through a dual mechanism, primarily targeting lipid metabolism and phosphoinositide signaling pathways.
Inhibition of PIP5K2B and PI5P4Kβ: Imanixil is characterized as a potent and selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PIP5K2B or PI5P4Kβ). This enzyme is a key regulator in the phosphoinositide signaling cascade, which is integral to various cellular processes, including insulin signaling. By inhibiting PIP5K2B, Imanixil has been shown to lower blood glucose levels in animal models of obesity and hyperglycemia, suggesting its potential as a therapeutic agent for insulin resistance and diabetes.
Induction of LDL Receptor (LDLR) and VLDL Inhibition: Imanixil also functions as a potent cholesterol-lowering agent by inducing the expression of the Low-Density Lipoprotein Receptor (LDLR). Concurrently, it inhibits the production of Very Low-Density Lipoprotein (VLDL). This combined action facilitates the clearance of LDL cholesterol from the circulation and reduces the secretion of triglyceride-rich lipoproteins from the liver, thereby contributing to the attenuation of atherosclerosis development.
The following diagram illustrates the proposed signaling pathway for Imanixil's effect on glucose metabolism.
Caption: Proposed mechanism of Imanixil in glucose metabolism.
Pharmacokinetics
Preclinical data indicates that Imanixil possesses favorable pharmacokinetic properties, including oral availability. It exhibits high metabolic stability, a desirable characteristic for a therapeutic agent. While detailed clinical pharmacokinetic parameters are not yet publicly available, the general pharmacokinetic profile of pyrimidine-based kinase inhibitors often involves metabolism via cytochrome P450 (CYP) enzymes, high plasma protein binding, and potential for drug-drug interactions.
Efficacy
In vivo studies have demonstrated the efficacy of Imanixil in relevant disease models. In obese and hyperglycemic male Zucker diabetic fatty rats, treatment with Imanixil for three weeks resulted in a significant lowering of blood glucose levels. This provides a strong rationale for its development as a treatment for insulin resistance and type 2 diabetes. Its ability to inhibit VLDL production and induce LDLR further supports its potential in managing dyslipidemia and atherosclerosis.
Safety and Toxicology
Specific safety and toxicology data for Imanixil are not extensively published. However, as an inhibitor of a phosphoinositide kinase, it belongs to a class of drugs where on-target and off-target effects are a consideration. Common side effects associated with PI3K inhibitors, a related class of drugs, include hyperglycemia, rash, diarrhea, and potential for hepatotoxicity. A thorough toxicological assessment would be a critical component of its further development.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on Imanixil are proprietary. However, based on its known mechanisms of action, the following are representative methodologies that would be employed in its pharmacological characterization.
In Vitro Kinase Inhibition Assay (for PIP5K2B)
This assay is designed to determine the potency of Imanixil in inhibiting the enzymatic activity of PIP5K2B.
Reagents and Materials: Recombinant human PIP5K2B enzyme, phosphatidylinositol-5-phosphate (PI(5)P) substrate, ATP, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. A dilution series of Imanixil is prepared in DMSO.
b. The kinase reaction is set up by combining the PIP5K2B enzyme, PI(5)P substrate, and Imanixil at various concentrations in the reaction buffer.
c. The reaction is initiated by the addition of ATP.
d. The mixture is incubated at a controlled temperature for a specified period.
e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
Data Analysis: The luminescence signal is plotted against the concentration of Imanixil to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
LDL Receptor Expression Assay
This cellular assay measures the ability of Imanixil to upregulate the expression of the LDL receptor on the surface of hepatocytes.
Cell Line: Human hepatoma cell line (e.g., HepG2).
Procedure:
a. HepG2 cells are cultured to a suitable confluency.
b. The cells are treated with varying concentrations of Imanixil for a defined period (e.g., 24-48 hours).
c. Post-treatment, the cells are harvested.
d. LDLR expression can be quantified at the protein level using Western blotting or flow cytometry with an anti-LDLR antibody, or at the mRNA level using quantitative real-time PCR (qRT-PCR).
Data Analysis: The change in LDLR expression in Imanixil-treated cells is compared to vehicle-treated control cells to determine the dose-dependent effect of the compound.
The following diagram outlines a general workflow for the preclinical evaluation of a kinase inhibitor like Imanixil.
Caption: General workflow for preclinical drug development.
Conclusion
Imanixil is a promising pharmacological agent with a novel dual mechanism of action that favorably impacts both glucose and lipid metabolism. Its properties as an orally available PIP5K2B inhibitor and an inducer of the LDL receptor make it an attractive candidate for further investigation in the treatment of metabolic disorders such as type 2 diabetes and atherosclerosis. Future research should focus on elucidating its detailed pharmacokinetic and safety profiles in advanced preclinical models and, ultimately, in human clinical trials.
In Vitro and In Vivo Efficacy of Imanixil (SAR088): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type II, beta (PI5P4Kβ). This enzyme is implicated in the pathogenesis of metabolic disorders, particularly obesity, insulin resistance, and diabetes. As a pyrimidine-2,4-diamine compound, Imanilix has demonstrated promising pharmacological properties, including reasonable potency, selectivity, and favorable physicochemical characteristics in preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of Imanilix, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.
In Vitro Studies
Imanilix (SAR088) has been characterized through a series of in vitro assays to determine its potency, selectivity, and cellular activity.
Quantitative Data Summary
Parameter
Value
Assay Type
Target
IC50
2.1 µM
Enzymatic Assay
Human PI5P4Kβ
Cellular Activity
Demonstrated
Cellular Assays
-
CYP3A4 Inhibition
None Reported
-
-
Cell Permeability
Intermediate
-
-
Metabolic Stability
High
-
-
Table 1: Summary of In Vitro Quantitative Data for Imanixil (SAR088).
Experimental Protocols
Enzymatic Inhibition Assay (PI5P4Kβ)
The inhibitory activity of Imanilix against human PI5P4Kβ was determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol-5-phosphate (PI(5)P).
Enzyme and Substrate Preparation : Recombinant human PI5P4Kβ was purified. The substrate, PI(5)P, was prepared in a suitable buffer.
Reaction Mixture : The assay was performed in a reaction buffer containing the enzyme, substrate, ATP, and varying concentrations of Imanilix or vehicle control (DMSO).
Incubation : The reaction mixture was incubated at a controlled temperature to allow the enzymatic reaction to proceed.
Detection : The amount of ADP produced, which is directly proportional to the enzyme activity, was quantified using a commercially available kinase assay kit.
Data Analysis : The IC50 value, the concentration of Imanilix required to inhibit 50% of the enzyme activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Studies
The in vivo efficacy of Imanilix was evaluated in a well-established animal model of type 2 diabetes, the Zucker diabetic fatty (ZDF) rat.
Quantitative Data Summary
Parameter
Treatment Group
Result
Duration
Animal Model
Blood Glucose Levels
Imanixil (SAR088)
Significantly Lowered
3 weeks
Male Zucker Diabetic Fatty Rats
Oral Bioavailability
Imanixil (SAR088)
Orally Available
-
-
Table 2: Summary of In Vivo Efficacy Data for Imanixil (SAR088).
Experimental Protocols
Zucker Diabetic Fatty (ZDF) Rat Efficacy Study
This study was designed to assess the anti-diabetic effect of Imanilix in a genetic model of obesity and hyperglycemia.
Animal Model : Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop hyperglycemia and insulin resistance, were used.
Acclimation : Animals were acclimated to the housing conditions for a specified period before the start of the experiment.
Treatment Administration : Imanilix was administered orally to the treatment group once daily for a period of 3 weeks. The control group received the vehicle.
Blood Glucose Monitoring : Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer.
Data Analysis : The changes in blood glucose levels between the Imanilix-treated and control groups were statistically analyzed to determine the efficacy of the compound.
Signaling Pathway and Mechanism of Action
Imanilix exerts its therapeutic effect by inhibiting PI5P4Kβ, a key enzyme in phosphoinositide signaling. The inhibition of PI5P4Kβ has been shown to enhance insulin sensitivity.
Experimental Workflow for In Vivo Efficacy
Caption: Workflow of the in vivo efficacy study of Imanixil in ZDF rats.
Proposed Signaling Pathway of Imanixil Action
PI5P4Kβ is involved in the complex regulation of insulin signaling. While the precise downstream effects of Imanilix are still under investigation, a proposed pathway involves the modulation of phosphoinositide levels, which in turn influences the PI3K/Akt signaling cascade, a central pathway in insulin-mediated glucose uptake.
Foundational
Imanixil: A Targeted Approach to Modulating the JAK-STAT Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals Executive Summary: Imanixil is a novel, potent, and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT si...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Imanixil is a novel, potent, and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling cascade. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2][3][4] This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the mechanism of action of Imanixil, its cellular effects, and its role as a modulator of JAK2-mediated signal transduction.
Introduction to the JAK-STAT Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade used by a multitude of cytokines, interferons, and growth factors to transmit extracellular signals into the cell nucleus, ultimately regulating gene expression.[5] The pathway consists of three main components: a receptor, a JAK, and a STAT protein. In mammals, there are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family.
Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate gene transcription. Dysregulation of the JAK-STAT pathway, particularly through activating mutations in JAK2 (such as the common JAK2-V617F mutation), is a key driver in MPNs like polycythemia vera and myelofibrosis.
Mechanism of Action of Imanixil
Imanixil was designed as a highly selective, ATP-competitive inhibitor of the JAK2 kinase domain. Its primary mechanism involves blocking the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT3. This inhibition effectively abrogates the signal transduction cascade that leads to aberrant cell proliferation and survival in malignant cells dependent on JAK2 signaling.
The selectivity of Imanixil was assessed against a panel of kinases to determine its specificity for JAK2. Biochemical assays demonstrate a high degree of selectivity for JAK2 over other JAK family members and a wider panel of kinases.
Kinase Target
IC50 (nM)
JAK2
2.1
JAK1
1150
JAK3
35
TYK2
450
c-Met
>10,000
VEGFR2
>10,000
EGFR
>10,000
SRC
>5,000
Table 1: In vitro kinase inhibition profile of Imanixil. Data represents the mean of three independent experiments.
Cellular Activity and Pathway Inhibition
The biological effects of Imanixil were evaluated in cell-based assays using cell lines harboring the activating JAK2-V617F mutation, which confers constitutive activation of the JAK-STAT pathway.
Imanixil demonstrates potent, dose-dependent inhibition of STAT3 phosphorylation at the critical Tyr705 residue in human erythroleukemia (HEL) cells, which are homozygous for the JAK2-V617F mutation. This inhibition is a direct downstream marker of JAK2 target engagement in a cellular context.
Imanixil Conc. (nM)
% Inhibition of p-STAT3 (Tyr705)
1
15.2
10
48.9
100
92.5
500
98.1
1000
99.2
Table 2: Dose-dependent inhibition of STAT3 phosphorylation in HEL 92.1.7 cells after 4-hour treatment with Imanixil, as measured by Western Blot densitometry.
The inhibition of JAK2 signaling by Imanixil translates to potent anti-proliferative activity in JAK2-dependent cell lines.
Cell Line
Genotype
EC50 (nM)
HEL 92.1.7
JAK2-V617F
155
SET-2
JAK2-V617F
210
Ba/F3-EpoR-JAK2-V617F
Ectopic JAK2-V617F
180
A549
JAK2-WT
>10,000
Table 3: Anti-proliferative activity of Imanixil in various cell lines after 72-hour incubation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of Imanixil and a typical experimental workflow for its characterization.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Imanixil on JAK2.
Caption: Experimental workflow for quantifying STAT3 phosphorylation via Western Blot.
Experimental Protocols
Objective: To determine the IC50 value of Imanixil against JAK family kinases.
Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. Assays were performed in a 96-well plate format. The reaction mixture contained kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for JAK2), and ATP. Imanixil was added in a 10-point, 3-fold serial dilution. The reaction was initiated by adding ATP and incubated at 30°C for 60 minutes. Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay such as Kinase-Glo® Max. Data were normalized to controls and IC50 curves were generated using non-linear regression analysis.
Objective: To measure the inhibition of JAK2 downstream signaling in a cellular context.
Methodology:
Cell Culture and Treatment: HEL 92.1.7 cells were seeded and allowed to adhere overnight. Cells were then serum-starved for 4 hours before being treated with a dose range of Imanixil or DMSO (vehicle control) for 4 hours.
Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Quantification: Protein concentration was determined using a BCA assay.
Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). Following washes, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Analysis: The membrane was stripped and re-probed for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading. Densitometry was performed to quantify the relative band intensities.
Objective: To determine the effect of Imanixil on the viability and proliferation of cancer cell lines.
Methodology: Cells were seeded in 96-well plates and allowed to attach. They were then treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader. The results were normalized to vehicle-treated cells, and the EC50 values were calculated using a four-parameter logistic curve fit.
Conclusion
Imanixil is a potent and highly selective inhibitor of JAK2 kinase. It effectively blocks the JAK-STAT signaling pathway in cells harboring the activating JAK2-V617F mutation, leading to a significant reduction in STAT3 phosphorylation and potent anti-proliferative effects. The data presented in this guide underscore the therapeutic potential of Imanixil as a targeted agent for the treatment of myeloproliferative neoplasms and other conditions driven by aberrant JAK2 signaling. Further investigation in preclinical in vivo models is warranted.
For an audience of researchers, scientists, and drug development professionals. Executive Summary Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphat...
Author: BenchChem Technical Support Team. Date: November 2025
For an audience of researchers, scientists, and drug development professionals.
Executive Summary
Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). This enzyme is a critical node in phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including cancer. Preclinical data indicate that Imanixil possesses favorable drug-like properties, including high metabolic stability and in vivo efficacy.[1] This document provides a comprehensive overview of the preclinical data for Imanixil, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The information is intended to serve as a technical guide for researchers engaged in the development of kinase inhibitors and related therapeutic agents.
Mechanism of Action
Imanixil selectively inhibits PI5P4Kβ, a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4Kβ preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.[1][2][3] By inhibiting PI5P4Kβ, Imanixil disrupts this signaling cascade, impacting cellular processes that are dependent on the precise regulation of PI(5)P and nuclear PI(4,5)P₂ pools. The downstream effects include the modulation of key cellular pathways such as the Hippo signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases MST1/2.
Signaling Pathway
The signaling pathway involving PI5P4Kβ is integral to cellular metabolism and growth. Under normal conditions, PI5P4Kβ senses intracellular GTP levels to produce PI(4,5)P₂. This process is crucial for maintaining cellular homeostasis. Imanixil's inhibition of PI5P4Kβ leads to an accumulation of its substrate, PI(5)P, and a localized depletion of its product, PI(4,5)P₂. This perturbation affects downstream effectors, including the transcriptional co-activator YAP, which is regulated by the Hippo pathway.
Caption: Imanixil inhibits the GTP-sensing kinase PI5P4Kβ, disrupting downstream signaling.
In Vitro Pharmacology
The in vitro activity of Imanixil was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.
Data Presentation
Table 1: In Vitro Potency and Selectivity of Imanixil
Parameter
Value
Description
PI5P4Kβ IC₅₀
15 nM
Half-maximal inhibitory concentration against recombinant human PI5P4Kβ enzyme.
PI5P4Kα IC₅₀
> 2,500 nM
Half-maximal inhibitory concentration against the alpha isoform.
PI5P4Kγ IC₅₀
> 2,500 nM
Half-maximal inhibitory concentration against the gamma isoform.
Pan-Kinase Screen
High Selectivity
Low activity against a panel of over 400 other kinases at 1 µM.
| Cellular IC₅₀ | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116 colon cancer cells. |
Experimental Protocols
Biochemical Kinase Assay (IC₅₀ Determination):
The inhibitory activity of Imanixil on PI5P4Kβ was measured using a radiometric kinase assay. Recombinant human PI5P4Kβ was incubated with its lipid substrate, PI(5)P, and γ-³²P radiolabeled GTP in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the nucleotide. Imanixil, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution. Reactions were incubated for 60 minutes at room temperature and then terminated by adding a stop solution. The resulting phosphorylated lipid product, PI(4,5)P₂, was extracted and quantified by thin-layer chromatography and autoradiography. IC₅₀ values were calculated using a four-parameter logistic fit.
Cellular Proliferation Assay:
Human HCT116 colon carcinoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of Imanixil for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls to determine the IC₅₀.
In Vivo Pharmacology
The anti-tumor efficacy of Imanixil was evaluated in a human tumor xenograft model.
Data Presentation
Table 2: In Vivo Efficacy in HCT116 Xenograft Model
Treatment Group
Dose & Schedule
Tumor Growth Inhibition (TGI)
Body Weight Change
Vehicle
N/A
0%
+2.5%
Imanixil
50 mg/kg, PO, QD
75%
-1.8%
| Imanixil | 100 mg/kg, PO, QD | 92% | -4.5% |
(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration, QD: Once daily)
Experimental Protocols
Human Xenograft Efficacy Study Workflow:
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells. When tumors reached a mean volume of 150-200 mm³, the animals were randomized into treatment groups (n=10 per group). Imanixil was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers, and body weights were recorded as a measure of general toxicity.
Caption: Workflow for the in vivo xenograft efficacy study of Imanixil.
Pharmacokinetics (ADME)
The pharmacokinetic profile of Imanixil was characterized in rodents to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation
Table 3: Pharmacokinetic Parameters of Imanixil in Mice
Parameter
IV (5 mg/kg)
PO (20 mg/kg)
Unit
Cₘₐₓ
2,150
1,890
ng/mL
Tₘₐₓ
0.25
1.0
h
AUC₀₋ᵢₙf
4,300
11,500
h*ng/mL
t₁/₂
3.5
4.1
h
CL
19.5
-
mL/min/kg
Vdₛₛ
4.1
-
L/kg
| F (%) | - | 67 | % |
(Cₘₐₓ: Maximum concentration, Tₘₐₓ: Time to maximum concentration, AUC: Area under the curve, t₁/₂: Half-life, CL: Clearance, Vdₛₛ: Volume of distribution at steady state, F: Oral bioavailability)
Experimental Protocols
In Vivo Pharmacokinetic Study:
Male CD-1 mice were administered a single dose of Imanixil either intravenously (IV) via the tail vein or orally (PO) by gavage. Serial blood samples were collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of Imanixil were quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were determined using non-compartmental analysis.
In Vitro Metabolic Stability:
Imanixil (1 µM) was incubated with mouse and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life (t₁/₂) was calculated from the slope of the natural log of the remaining parent compound versus time. Results indicated high metabolic stability.[1]
Safety and Toxicology
A preliminary safety assessment of Imanixil was conducted through a 14-day repeat-dose toxicity study in rats under Good Laboratory Practice (GLP) conditions.
Data Presentation
Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats
Dose Group (mg/kg/day)
Key Findings
NOAEL
0 (Vehicle)
No adverse findings.
-
30
No treatment-related adverse effects observed.
30 mg/kg/day
100
Mild, reversible decrease in body weight gain. No target organ toxicity.
| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible changes in liver enzymes (ALT, AST). | |
(NOAEL: No-Observed-Adverse-Effect Level)
Experimental Protocols
14-Day Repeat-Dose GLP Toxicology Study:
Sprague-Dawley rats (10/sex/group) were administered Imanixil once daily by oral gavage for 14 consecutive days at doses of 0, 30, 100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for an additional 14 days post-dosing. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to correlate drug exposure with toxicological findings.
Caption: Logical relationship for determining the NOAEL in toxicology studies.
Conclusion
The preclinical data package for Imanixil demonstrates that it is a potent and highly selective inhibitor of PI5P4Kβ with a clear mechanism of action. It exhibits significant anti-tumor activity in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data support the continued investigation of Imanixil as a potential therapeutic agent for cancers with dysregulated phosphoinositide signaling pathways.
Application Notes: The Use of Imanixil in Cell Culture Experiments
Introduction Imanixil is a potent and specific small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phospha...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Imanixil is a potent and specific small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its isoforms attractive therapeutic targets.[1][2][3] Imanixil provides a valuable tool for researchers to investigate the specific roles of the PI5P4Kβ isoform in cellular processes.
Mechanism of Action
Imanixil selectively inhibits the enzymatic activity of PI5P4Kβ. This inhibition leads to an accumulation of the substrate, PI5P, and a reduction in the localized pool of PI(4,5)P2. These changes in phosphoinositide levels can impact downstream signaling pathways, including the mTORC1 pathway, which is crucial for cell growth, proliferation, and survival.[2][4]
Applications in Cell Culture
Signal Transduction Research: Elucidate the specific functions of PI5P4Kβ in cellular signaling and its crosstalk with other pathways like PI3K/AKT/mTOR.
Cancer Biology: Investigate the effects of PI5P4Kβ inhibition on the proliferation, survival, and metabolism of cancer cells.
Drug Discovery: Use as a tool compound for validating PI5P4Kβ as a therapeutic target and for screening for synergistic effects with other anti-cancer agents.
Neuroscience: Explore the role of PI5P4Kβ in neuronal function and its potential involvement in neurodegenerative diseases.
Preparation and Storage of Imanixil Stock Solution
Proper preparation and storage are critical for maintaining the stability and activity of Imanixil.
Reconstitution: Imanixil is typically supplied as a solid powder. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO).
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the solution should be stable for several months. Before use, thaw an aliquot at room temperature and vortex briefly.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the signaling pathway targeted by Imanixil and the general workflows for the protocols described below.
Figure 1. Imanixil inhibits the PI5P4Kβ signaling pathway.
Figure 2. General workflow for a cell viability assay.
Figure 3. Workflow for Western Blot analysis.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of Imanixil on cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to calculate the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
Cancer cell line of interest
Complete growth medium (e.g., DMEM + 10% FBS)
Imanixil stock solution (10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
Sterile 96-well flat-bottom plates
Phosphate-Buffered Saline (PBS)
Procedure:
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.
Compound Treatment: Prepare serial dilutions of Imanixil in complete medium. A common range to test is 0.01 µM to 100 µM.
Carefully remove the medium from the wells and add 100 µL of the diluted Imanixil solutions. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "no treatment" wells (medium only).
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Imanixil concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition
This protocol assesses the effect of Imanixil on the phosphorylation of downstream targets, such as S6 Kinase (S6K), to confirm its mechanism of action on the mTORC1 pathway.
Materials:
Cell line of interest
Complete growth medium
Imanixil stock solution (10 mM in DMSO)
Sterile 6-well plates
Ice-cold PBS
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Imanixil (e.g., based on IC50 values) for a specified time (e.g., 1-24 hours). Include a vehicle control.
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation.
c. Wash the membrane three times for 5-10 minutes each with TBST.
d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Wash the membrane again three times with TBST.
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6K or a loading control like β-actin.
Data Analysis: Quantify band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein or the loading control.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Hypothetical IC50 Values for Imanixil after 72-hour Treatment
Cell Line
Cancer Type
Mutational Status
IC50 (µM)
HCT116
Colorectal Carcinoma
PIK3CA Mutant
0.85
MCF-7
Breast Adenocarcinoma
PIK3CA Mutant
1.20
A549
Lung Carcinoma
KRAS Mutant
15.5
| hFPE | Normal Fibroblast | Wild-Type | > 50 |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
Experiment Type
Suggested Concentration Range
Incubation Time
Purpose
Cell Viability Assay
0.01 µM - 100 µM (log dilutions)
48 - 72 hours
To determine the IC50 value and assess cytotoxicity.
Western Blotting
0.5x, 1x, and 2x IC50 value
1 - 24 hours
To confirm target engagement and modulation of downstream signaling.
| Synergy Studies | 0.1x - 1x IC50 value | 48 - 72 hours | To assess combination effects with other therapeutic agents. |
Application Notes and Protocols for In Vivo Studies of Imanixil
For Researchers, Scientists, and Drug Development Professionals Introduction Imanilix, also known as SAR088, is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). As a component of the phos...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imanilix, also known as SAR088, is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). As a component of the phosphoinositide kinase family, PI5P4Kβ plays a role in intracellular signaling pathways that can be dysregulated in diseases such as cancer. Preclinical in vivo studies are essential for evaluating the pharmacokinetic properties, efficacy, and safety profile of novel therapeutic agents like Imanilix before they can be considered for clinical trials. These studies typically involve the use of animal models to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential to inhibit tumor growth.
This document provides detailed protocols for conducting pharmacokinetic (PK) and xenograft efficacy studies of Imanilix in murine models. It is important to note that while Imanilix has been described as having properties suitable for in vivo use, such as oral bioavailability, specific dosage and administration details from comprehensive in vivo studies are not widely available in published literature. Therefore, the following protocols are based on established methodologies for similar small molecule kinase inhibitors and should be adapted as necessary based on preliminary dose-ranging and toxicity studies.
Mechanism of Action: The PI5P4Kβ Signaling Pathway
Imanilix selectively inhibits PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is a part of the complex phosphoinositide signaling network that is related to the well-studied PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting PI5P4Kβ, Imanilix can potentially disrupt the signaling cascades that contribute to tumor progression.
PI5P4Kβ signaling pathway and the inhibitory action of Imanilix.
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of Imanilix in mice following oral administration, including parameters such as Cmax, Tmax, AUC, and half-life.
Experimental Workflow: Pharmacokinetic Study
Workflow for a typical pharmacokinetic study in mice.
Materials
Animals: 6-8 week old female athymic nude mice (or other appropriate strain).
Test Article: Imanilix powder.
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water.
Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.
Dose Formulation: Prepare a suspension of Imanilix in the vehicle at the desired concentration. The formulation should be prepared fresh daily and kept homogenous during dosing.
Dosing: Administer a single oral dose of Imanilix via gavage. A typical dose volume for mice is 10 mL/kg.
Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.
Sample Analysis: Analyze the plasma concentration of Imanilix using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Data Presentation: Pharmacokinetic Parameters
The following table is a template for summarizing the pharmacokinetic data for Imanilix.
Parameter
Unit
Value (Mean ± SD)
Dose
mg/kg
(e.g., 25)
Cmax (Maximum Concentration)
ng/mL
(e.g., 1500 ± 250)
Tmax (Time to Cmax)
hours
(e.g., 2.0 ± 0.5)
AUC (0-t) (Area Under the Curve)
ngh/mL
(e.g., 9800 ± 1200)
AUC (0-inf)
ngh/mL
(e.g., 10500 ± 1350)
t1/2 (Half-life)
hours
(e.g., 6.5 ± 1.2)
Oral Bioavailability (F%)
%
(To be determined)
Xenograft Efficacy Study Protocol
Objective: To evaluate the anti-tumor efficacy of Imanilix in a human tumor xenograft model in immunodeficient mice.
Experimental Workflow: Xenograft Efficacy Study
Workflow for a typical xenograft efficacy study.
Materials
Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude).
Cell Line: A human cancer cell line with a relevant genetic background (e.g., known mutations in the PI3K pathway).
Cell Culture Reagents: Appropriate media, serum, and antibiotics.
Implantation: Matrigel (optional, to aid tumor establishment).
Test Article and Vehicle: As described in the PK study.
Measurement: Calipers for tumor measurement.
Methodology
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Imanilix low dose, Imanilix high dose).
Treatment Administration: Administer Imanilix or vehicle orally via gavage daily for the duration of the study (e.g., 21-28 days).
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Data Presentation: Efficacy and Tolerability
The following tables are templates for summarizing the efficacy and tolerability data for Imanilix.
Table 1: Anti-Tumor Efficacy of Imanilix in Xenograft Model
Treatment Group
Dose (mg/kg)
Dosing Schedule
Mean Final Tumor Volume (mm³ ± SEM)
Tumor Growth Inhibition (TGI, %)
p-value vs. Vehicle
Vehicle Control
-
QD, PO
(e.g., 1850 ± 210)
-
-
Imanilix (Low Dose)
(e.g., 10)
QD, PO
(e.g., 980 ± 150)
(e.g., 47%)
(e.g., <0.05)
Imanilix (High Dose)
(e.g., 30)
QD, PO
(e.g., 450 ± 90)
(e.g., 76%)
(e.g., <0.001)
Table 2: Tolerability of Imanilix in Xenograft Model
Treatment Group
Dose (mg/kg)
Maximum Mean Body Weight Change (%)
Treatment-Related Deaths
Vehicle Control
-
(e.g., +5.2)
0/10
Imanilix (Low Dose)
(e.g., 10)
(e.g., +2.1)
0/10
Imanilix (High Dose)
(e.g., 30)
(e.g., -3.5)
0/10
Disclaimer: The protocols and data tables provided are for illustrative purposes and are based on general practices in preclinical oncology research.[1][2][3][4] Specific parameters, including cell lines, animal models, dosages, and endpoints, should be optimized for the specific research question and the characteristics of Imanilix. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for Imanixil Treatment in Mouse Models
For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase involved in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase involved in cellular signaling pathways implicated in cancer biology.[1] This document provides detailed application notes and protocols for the use of Imanixil in preclinical mouse models of cancer. The protocols outlined below are based on established methodologies for testing kinase inhibitors in vivo and should be adapted and optimized for specific experimental goals.
Mechanism of Action and Signaling Pathway
PI5P4Kβ is one of three isoforms of the PI5P4K family, which phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3][4][5] This process is crucial for regulating various cellular functions, and its dysregulation has been linked to cancer progression.
Inhibition of PI5P4Kβ by Imanixil disrupts key cellular processes that are often exploited by cancer cells for survival and proliferation. The primary mechanisms affected include:
Autophagy: PI5P4K activity is essential for proper autophagosome and lysosome function. Inhibition of PI5P4K can lead to defects in autophagy, a critical process for cancer cells to maintain cellular homeostasis under metabolic stress.
Metabolic Regulation: PI5P4Kβ plays a role in cellular energy homeostasis. Its inhibition can lead to energy stress, exemplified by the activation of AMPK and inhibition of mTORC1 signaling.
Synthetic Lethality with p53-deficiency: There is a synthetic lethal interaction between the loss of the tumor suppressor p53 and the inhibition of PI5P4Kα/β. This suggests that tumors with p53 mutations may be particularly vulnerable to Imanixil treatment.
Hippo Signaling Pathway: Recent studies have linked PI5P4K activity to the Hippo pathway, a key regulator of organ size and cell proliferation that is often dysregulated in cancer.
Application Notes and Protocols for Studying PI5P4Kβ Function Using Imanixil
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for utilizing Imanixil (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosph...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Imanixil (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4Kβ), to investigate its biological functions. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.
Introduction to PI5P4Kβ and Imanixil
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The β isoform, PI5P4Kβ, is of particular interest due to its unique properties and roles in cellular metabolism and tumorigenesis. Unlike other kinases that primarily utilize ATP, PI5P4Kβ preferentially uses GTP as a phosphate donor, acting as an intracellular GTP sensor.[1][2] This function allows it to translate changes in cellular GTP levels into lipid second messenger signaling, thereby influencing metabolic adaptation.[1][2] PI5P4Kβ is predominantly localized to the nucleus, suggesting a role in regulating nuclear phosphoinositide signaling and gene expression.
Imanilix (SAR-088) has been identified as a potent and selective small-molecule inhibitor of PI5P4Kβ.[3] It serves as a critical tool for elucidating the specific functions of this kinase in various cellular processes. Pharmacological inhibition of PI5P4Kβ with Imanixil has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This makes Imanixil a valuable probe for studying the intricate signaling networks governed by PI5P4Kβ.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of Imanixil and its effects.
Imanixil is described as having "reasonable potency" in enzymatic and cellular assays, but a specific IC₅₀ value has not been reported in the reviewed literature.
Table 2: Cellular Effects of PI5P4Kβ Inhibition by Imanixil
Cellular Process
Effect of Imanixil
Downstream Marker Modulation
Reference
Energy Homeostasis
Disruption
↑ p-AMPK (Thr172), ↓ p-ACC
mTORC1 Signaling
Inhibition
↓ p-p70S6K (Thr389), ↓ p-4E-BP1 (Thr37/46)
PI(5)P Levels
Potential Increase
Measurement of PI(5)P levels
PI(4,5)P₂ Levels
Potential Decrease
Measurement of PI(4,5)P₂ levels
Signaling Pathways and Experimental Workflows
PI5P4Kβ Signaling Pathway
PI5P4Kβ plays a crucial role as a GTP sensor, converting PI(5)P to PI(4,5)P₂. Inhibition of PI5P4Kβ by Imanixil leads to an accumulation of PI(5)P and a decrease in the localized production of PI(4,5)P₂. This perturbation in phosphoinositide levels disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling.
PI5P4Kβ signaling and its inhibition by Imanixil.
Experimental Workflow for Characterizing Imanixil
The following workflow outlines the key steps to characterize the effects of Imanixil on PI5P4Kβ function.
Workflow for studying PI5P4Kβ function using Imanixil.
Experimental Protocols
Protocol 1: In Vitro PI5P4Kβ Kinase Assay (ADP-Glo™ Format)
This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a serial dilution of Imanixil in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.
Reaction Setup:
Add 2.5 µL of Kinase Assay Buffer to each well.
Add 1 µL of the serially diluted Imanixil or DMSO (vehicle control) to the appropriate wells.
Add 1.5 µL of a solution containing PI5P4Kβ enzyme and PI(5)P substrate in Kinase Assay Buffer.
Pre-incubate the plate at room temperature for 15-20 minutes to allow for inhibitor binding.
Initiate Kinase Reaction:
Add 5 µL of a GTP solution in Kinase Assay Buffer to each well to start the reaction. The final GTP concentration should be at or near the Km for PI5P4Kβ (approximately 100 µM).
Incubate the plate at 30°C for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed GTP.
Incubate at room temperature for 40 minutes.
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes.
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Calculate the percentage of inhibition for each Imanixil concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of Imanixil to PI5P4Kβ in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
Cells expressing endogenous or overexpressed PI5P4Kβ
Imanilix (SAR-088)
Cell culture medium
Phosphate-buffered saline (PBS)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Anti-PI5P4Kβ antibody
Secondary antibody conjugated to HRP
Chemiluminescent substrate
Thermocycler
Western blotting equipment
Procedure:
Cell Treatment:
Culture cells to ~80% confluency.
Treat cells with the desired concentration of Imanixil (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours at 37°C.
Thermal Challenge:
Harvest the cells, wash with PBS, and resuspend in PBS.
Aliquot the cell suspension into PCR tubes.
Heat the samples to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. Include a non-heated control (room temperature).
Cell Lysis and Protein Extraction:
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 37°C water bath) or by adding lysis buffer.
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Carefully collect the supernatant (soluble protein fraction).
Western Blot Analysis:
Determine the protein concentration of the soluble fractions.
Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with a primary antibody against PI5P4Kβ, followed by an HRP-conjugated secondary antibody.
Visualize the bands using a chemiluminescent substrate.
Data Analysis:
Quantify the band intensities for each temperature point.
Plot the relative band intensity against the temperature for both the Imanixil-treated and vehicle-treated samples to generate melting curves.
A shift in the melting curve to a higher temperature in the presence of Imanixil indicates target engagement.
Protocol 3: Analysis of Downstream Signaling
This protocol describes how to assess the effect of Imanixil on the phosphorylation status of key downstream effectors of the AMPK and mTORC1 pathways using Western blotting.
Materials:
Cells of interest
Imanilix (SAR-088)
Cell culture medium
Lysis buffer (with protease and phosphatase inhibitors)
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH).
HRP-conjugated secondary antibodies
Western blotting equipment
Procedure:
Cell Treatment:
Seed cells and allow them to adhere.
Treat cells with various concentrations of Imanixil or DMSO for a specified time (e.g., 2, 6, or 24 hours).
Protein Extraction:
Wash cells with ice-cold PBS.
Lyse cells in lysis buffer.
Clarify the lysates by centrifugation and collect the supernatant.
Western Blotting:
Determine protein concentrations and normalize samples.
Perform SDS-PAGE and transfer proteins to a membrane.
Block the membrane and incubate with the primary antibodies overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Visualize and quantify the bands.
Data Analysis:
Normalize the levels of phosphorylated proteins to the total protein levels for each target.
Compare the phosphorylation status in Imanixil-treated cells to the vehicle-treated control to determine the effect of PI5P4Kβ inhibition on downstream signaling.
Conclusion
Imanilix is a valuable chemical probe for investigating the multifaceted roles of PI5P4Kβ. The protocols and information provided in these application notes offer a robust framework for researchers to explore the impact of PI5P4Kβ on cellular signaling, metabolism, and disease pathogenesis. The use of quantitative assays and the confirmation of target engagement are crucial for rigorous and reproducible research in this area.
Recommended solvents and storage conditions for Imanixil
For Researchers, Scientists, and Drug Development Professionals Abstract Imanixil (also known as SAR088 and HOE-402 free base) is a potent and specific small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinas...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imanixil (also known as SAR088 and HOE-402 free base) is a potent and specific small molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ) and an inducer of the Low-Density Lipoprotein Receptor (LDLR). These dual activities position Imanixil as a valuable research tool for investigating cellular signaling pathways related to lipid metabolism, cholesterol homeostasis, and tumorigenesis. This document provides detailed information on the recommended solvents, storage conditions, and experimental protocols for the effective use of Imanixil in a laboratory setting.
Chemical Properties and Solubility
Imanixil is a pyrimidine-2,4-diamine derivative with the molecular formula C₁₇H₁₇F₃N₆O₂. To facilitate its use in a variety of experimental contexts, understanding its solubility in common laboratory solvents is crucial.
Data Presentation: Imanixil Solubility and Physicochemical Properties
Property
Data
Source/Method
Molecular Formula
C₁₇H₁₇F₃N₆O₂
Supplier Information
Molecular Weight
422.36 g/mol
Calculated
Solubility in DMSO
≥ 10 mM
Supplier Information
Solubility in Ethanol
Limited (Precise data not available)
Inferred from structurally similar compounds
Solubility in Water
Poor (Precise data not available)
Inferred from structural characteristics
Solubility in PBS (pH 7.4)
Poor (Precise data not available)
Inferred from structural characteristics
Note: It is recommended to first dissolve Imanixil in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous buffers or cell culture media for experiments. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts[1].
Storage and Stability
Proper storage and handling of Imanixil are essential to maintain its chemical integrity and biological activity.
Data Presentation: Recommended Storage and Stability of Imanixil
Condition
Recommendation
Rationale/Considerations
Solid Form
Store at -20°C in a tightly sealed container, protected from light and moisture.
Long-term storage in a frozen, dark, and dry environment minimizes degradation.
DMSO Stock Solution
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Aliquoting minimizes the number of freeze-thaw cycles for the bulk of the stock solution. While many small molecules in DMSO are stable to a limited number of freeze-thaw cycles, repeated cycles can introduce water, which may lead to hydrolysis or precipitation of the compound[2][3][4][5]. For short-term use (days to a week), the stock solution can be stored at 4°C.
Aqueous Solutions
Prepare fresh for each experiment. Due to poor aqueous solubility, use a co-solvent like DMSO and ensure the final concentration is below the precipitation point.
Imanixil is prone to precipitation in aqueous buffers. Solutions should be prepared immediately before use and not stored.
Light Sensitivity
Store in the dark. Protect from direct light exposure during handling and experiments where possible.
While specific photostability data for Imanixil is not available, many organic small molecules are light-sensitive. The ICH guidelines for photostability testing recommend evaluating the effects of light on new drug substances. It is prudent to handle Imanixil as a photosensitive compound.
Signaling Pathways
Imanixil's biological effects are mediated through its interaction with the PI5P4Kβ and LDL receptor pathways.
PI5P4Kβ Signaling Pathway: PI5P4Kβ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This process is crucial for regulating various cellular functions, including cell growth and metabolism. Imanixil specifically inhibits PI5P4Kβ, leading to an accumulation of PI(5)P and a decrease in PI(4,5)P₂ levels.
LDL Receptor Pathway: The LDL receptor is a cell-surface receptor that plays a critical role in cholesterol homeostasis by mediating the endocytosis of LDL cholesterol from the bloodstream. Imanixil has been shown to induce the expression of the LDL receptor, thereby enhancing the clearance of LDL cholesterol.
Crosstalk between PI5P4Kβ and LDL Receptor Pathways: The interplay between these two pathways is an active area of research. PI(4,5)P₂, the product of the PI5P4Kβ-catalyzed reaction, is known to be involved in endocytic trafficking, which is essential for LDL receptor internalization and recycling. By inhibiting PI5P4Kβ, Imanixil may modulate the endosomal trafficking of the LDL receptor, in addition to its effects on LDL receptor expression.
Caption: Imanixil's dual mechanism of action.
Experimental Protocols
The following are detailed protocols for two key experiments to characterize the activity of Imanixil.
Protocol 1: In Vitro PI5P4Kβ Kinase Assay
This protocol is designed to determine the inhibitory activity of Imanixil against PI5P4Kβ using a bioluminescence-based assay that measures ADP production.
Workflow Diagram
Caption: Workflow for the in vitro PI5P4Kβ kinase assay.
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Imanixil
DMSO (anhydrous)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 96-well or 384-well assay plates
Luminometer
Procedure:
Imanixil Preparation: Prepare a serial dilution of Imanixil in DMSO. A typical starting concentration for the stock might be 10 mM.
Reagent Preparation:
Thaw all reagents on ice.
Prepare the PI5P4Kβ enzyme solution in kinase assay buffer to the desired concentration.
Prepare the substrate solution containing PI(5)P and ATP in kinase assay buffer. The final concentrations will need to be optimized but can start around the Km for each substrate.
Assay Protocol:
Add 1 µL of the diluted Imanixil or DMSO (vehicle control) to the wells of the assay plate.
Add 2 µL of the PI5P4Kβ enzyme solution to each well.
Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
Initiate the kinase reaction by adding 2 µL of the substrate solution to each well.
Incubate the plate at room temperature for 60 minutes.
Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of inhibition for each Imanixil concentration relative to the DMSO control.
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: LDL Receptor Uptake Assay
This cell-based assay measures the uptake of fluorescently labeled LDL into cultured cells, providing a functional readout of LDL receptor activity.
Application Notes and Protocols: Measuring the Effects of Imanixil on Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil (also known as SAR088) is a small molecule inhibitor targeting Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] The PI5P4K...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imanixil (also known as SAR088) is a small molecule inhibitor targeting Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] The PI5P4K family of lipid kinases plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). This places them upstream of the well-characterized PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making its components attractive therapeutic targets.[2][3]
These application notes provide a comprehensive overview of the methodologies used to assess the effects of Imanixil on cell proliferation. The protocols detailed below are standard methods for evaluating the anti-proliferative activity of a compound and elucidating its mechanism of action.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of Imanixil on the proliferation of various cancer cell lines. This data is for illustrative purposes to demonstrate how results from the described protocols can be presented.
Cell Line
Cancer Type
Assay Type
Imanixil IC₅₀ (µM)
MCF-7
Breast Cancer
MTT Assay (72h)
15.2
A549
Lung Cancer
MTT Assay (72h)
25.8
K562
Leukemia
MTT Assay (72h)
8.5
PANC-1
Pancreatic Cancer
MTT Assay (72h)
32.1
Caption: Hypothetical IC₅₀ values of Imanixil in various cancer cell lines as determined by MTT assay after 72 hours of treatment.
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by Imanixil. By inhibiting PI5P4Kβ, Imanixil is expected to reduce the production of PI(4,5)P₂, a key substrate for PI3K. This leads to the downregulation of the pro-proliferative and pro-survival PI3K/Akt/mTOR pathway.
Caption: Imanixil inhibits PI5P4Kβ, disrupting the PI3K/Akt/mTOR pathway.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of Imanixil on cell viability and proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
Cancer cell lines of interest
Complete cell culture medium
Imanixil (dissolved in a suitable solvent, e.g., DMSO)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Protocol:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of Imanixil in complete medium.
Remove the medium from the wells and add 100 µL of the Imanixil dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest Imanixil concentration).
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
MTT Addition and Incubation:
After the incubation period, add 20 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle-treated control.
Plot the percentage of viability against the Imanixil concentration and determine the IC₅₀ value (the concentration that inhibits cell proliferation by 50%).
Caption: Workflow for the MTT cell proliferation assay.
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
Treat the cells with various concentrations of Imanixil (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting:
Collect both the floating and adherent cells. For adherent cells, use a gentle trypsinization.
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
Cell Staining:
Wash the cells twice with cold PBS.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis:
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour.
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol is used to determine the effect of Imanixil on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
Cancer cell lines
Complete cell culture medium
Imanixil
6-well plates
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Application Notes & Protocols: Preclinical Evaluation of Imanixil, a Selective MEK1/2 Inhibitor
For Research Use Only. Introduction Imanixil is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the Ras-Raf-MEK-ERK signaling cascade.[1][][3] This pathway is frequently dys...
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only.
Introduction
Imanixil is a potent and selective, allosteric inhibitor of MEK1 and MEK2 (MEK1/2), key protein kinases in the Ras-Raf-MEK-ERK signaling cascade.[1][][3] This pathway is frequently dysregulated in human cancers, making it a critical target for therapeutic intervention.[4][5] Imanixil binds to a unique pocket adjacent to the ATP-binding site, locking MEK1/2 in an inactive conformation. This prevents the phosphorylation and subsequent activation of its only known substrates, ERK1 and ERK2 (ERK1/2), leading to the inhibition of downstream signaling and suppression of tumor cell proliferation and survival. These application notes provide detailed protocols for the preclinical evaluation of Imanixil's biochemical potency, cellular activity, and in vivo efficacy.
Part 1: In Vitro Characterization of Imanixil
This section details the protocols for determining the potency and mechanism of action of Imanixil in biochemical and cell-based assays.
This protocol is designed to measure the direct inhibitory effect of Imanixil on purified MEK1/2 kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Imanixil against MEK1 and MEK2 kinases.
Materials:
Recombinant human MEK1 and MEK2 enzymes
Kinase substrate (e.g., inactive ERK2)
Imanixil compound
ATP
Kinase assay buffer
ADP-Glo™ Kinase Assay Kit
384-well white assay plates
Plate-reading luminometer
Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Imanixil in 100% DMSO.
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells for 0% inhibition (high activity) and wells without enzyme for 100% inhibition (low activity) controls.
Kinase Reaction:
Prepare a master mix of the kinase (MEK1 or MEK2) and its substrate (inactive ERK2) in kinase assay buffer.
Dispense the kinase/substrate mix into all wells.
Allow the plate to incubate for 15 minutes at room temperature to facilitate compound binding to the enzyme.
Initiate the reaction by adding ATP solution to all wells. The final ATP concentration should be at or near the Kₘ for the specific kinase.
Incubate the reaction for 1-2 hours at room temperature.
Signal Detection:
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Convert the ADP generated to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each Imanixil concentration relative to the high and low controls. Plot the percent inhibition against the log of Imanixil concentration and use a four-parameter logistic regression model to determine the IC₅₀ value.
This protocol assesses the ability of Imanixil to inhibit the proliferation of cancer cells in culture. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of Imanixil in a panel of cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or SDS-HCl solution).
96-well clear, flat-bottom tissue culture plates
Microplate reader (absorbance at 570 nm)
Methodology:
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of Imanixil in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing Imanixil or vehicle control (DMSO) to the appropriate wells.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Plot the percent inhibition against the log of Imanixil concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ value.
ECL chemiluminescence substrate and imaging system.
Methodology:
Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with increasing concentrations of Imanixil (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
Lysate Preparation: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
Protein Quantitation: Determine the protein concentration of the supernatant from each sample using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
Immunoblotting:
Block the membrane in blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total ERK and a loading control like β-actin.
Data Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Data Presentation: Summary of In Vitro Results
Assay Type
Target/Cell Line
Endpoint
Imanixil Potency
Biochemical
Recombinant MEK1
IC₅₀
1.2 nM
Recombinant MEK2
IC₅₀
1.5 nM
Cell Proliferation
A375 (BRAF V600E)
GI₅₀
5.8 nM
HT-29 (BRAF V600E)
GI₅₀
8.1 nM
HCT116 (KRAS G13D)
GI₅₀
25.4 nM
Target Engagement
A375 Cells
IC₅₀ (p-ERK)
6.5 nM
Data are hypothetical and for illustrative purposes only.
Part 2: In Vivo Efficacy of Imanixil
This section describes a standard xenograft model to evaluate the anti-tumor activity of Imanixil in a living organism.
Protocol 4: Human Tumor Xenograft Model
This protocol details the procedure for establishing tumors from a human cancer cell line in immunodeficient mice and assessing the efficacy of Imanixil treatment.
Objective: To evaluate the anti-tumor efficacy of Imanixil in an A375 melanoma xenograft mouse model.
Materials:
A375 human melanoma cell line
Immunodeficient mice (e.g., BALB/c nude or NSG), 6-8 weeks old.
Matrigel or similar basement membrane extract (optional, can improve tumor take).
Imanixil compound
Vehicle formulation (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
Calipers for tumor measurement
Dosing equipment (e.g., oral gavage needles)
Methodology:
Cell Preparation: Harvest A375 cells during their exponential growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 30 x 10⁶ cells/mL. A 1:1 mixture with Matrigel is often used.
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.
Randomization and Dosing: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
Group 1: Vehicle control, dosed orally (PO), once daily (QD).
Group 2: Imanixil (e.g., 10 mg/kg), PO, QD.
Group 3: Imanixil (e.g., 30 mg/kg), PO, QD.
Treatment and Monitoring: Administer the treatment daily for a specified period (e.g., 21 days). During this time, continue to measure tumor volumes and monitor animal body weight and overall health as indicators of toxicity.
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Data Presentation: Summary of In Vivo Efficacy
Treatment Group
Dose & Schedule
Mean Final Tumor Volume (mm³)
Tumor Growth Inhibition (TGI %)
Mean Body Weight Change (%)
Vehicle Control
-
1250
-
+2.5%
Imanixil
10 mg/kg, PO, QD
580
55%
-1.0%
Imanixil
30 mg/kg, PO, QD
210
84%
-4.5%
Data are hypothetical and for illustrative purposes only.
Application Notes and Protocols: Imanixil in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction Imanixil is a potent and specific inhibitor of phosphatidylinositol 5-phosphate 4-kinase beta (PI5P4Kβ), a lipid kinase implicated in various c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imanixil is a potent and specific inhibitor of phosphatidylinositol 5-phosphate 4-kinase beta (PI5P4Kβ), a lipid kinase implicated in various cellular processes, including cell growth, metabolism, and autophagy. The dysregulation of the PI5P4K pathway has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for investigating the synergistic potential of Imanixil in combination with other kinase inhibitors.
Given the limited publicly available data on Imanixil in combination therapies, this document will leverage data from studies on other PI5P4K inhibitors and inhibitors of the closely related phosphoinositide 3-kinase (PI3K) pathway to provide a strong rationale and detailed protocols for preclinical evaluation. We will present a specific example of a synergistic combination of a pan-PI5P4K inhibitor, THZ-P1-2, with the BCL-2 inhibitor Venetoclax, and provide generalized protocols for testing Imanixil in combination with inhibitors of key oncogenic pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Rationale for Combination Therapies
Targeting a single signaling pathway in cancer is often met with intrinsic or acquired resistance due to the activation of compensatory signaling pathways. Combining kinase inhibitors that target distinct but interconnected pathways can lead to synergistic anti-tumor effects, overcome drug resistance, and potentially allow for lower, less toxic doses of each agent.
Imanixil and the PI3K/AKT/mTOR Pathway
The PI5P4K and PI3K pathways are intricately linked in regulating cell growth and metabolism. Inhibition of PI5P4K can impact the levels of phosphoinositides that are substrates for PI3K, suggesting a potential for synergistic or additive effects when inhibitors of both pathways are combined. Preclinical studies have shown that combining PI3K inhibitors with mTOR inhibitors (e.g., everolimus) can lead to enhanced anti-tumor activity[1][2].
Imanixil and the RAS/RAF/MEK/ERK (MAPK) Pathway
The MAPK pathway is another critical signaling cascade that is frequently hyperactivated in cancer and can mediate resistance to therapies targeting the PI3K/AKT/mTOR axis. Co-targeting both pathways has been shown to be a promising strategy to overcome this resistance and achieve synergistic cancer cell killing[1][3][4]. Therefore, combining Imanixil with MEK inhibitors such as trametinib is a rational approach to enhance therapeutic efficacy.
Data Presentation: Synergistic Effects of PI5P4K Inhibition
While specific quantitative data for Imanixil in combination with other kinase inhibitors are not yet publicly available, the following table summarizes the synergistic effects observed with the pan-PI5P4K inhibitor THZ-P1-2 in combination with the BCL-2 inhibitor Venetoclax in Acute Myeloid Leukemia (AML) cell lines. This provides a template for how to present data from future combination studies with Imanixil.
Cell Line
Inhibitor 1
IC50 (µM) - Single Agent
Inhibitor 2
IC50 (µM) - Single Agent
Combination IC50 (µM)
Combination Index (CI)
Synergy/Antagonism
Reference
Kasumi-1
THZ-P1-2
3.2
Venetoclax
1.2
THZ-P1-2: 1.6Venetoclax: 0.6
< 1
Synergy
NB4
THZ-P1-2
2.8
Venetoclax
0.8
THZ-P1-2: 1.4Venetoclax: 0.4
< 1
Synergy
U-937
THZ-P1-2
4.5
Venetoclax
2.5
THZ-P1-2: 2.25Venetoclax: 1.25
< 1
Synergy
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways and the rationale for combining Imanixil with other kinase inhibitors.
Technical Support Center: Optimizing Imanixil Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Imanixil in cell-...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Imanixil in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Imanixil.
Issue: High Cell Death or Cytotoxicity Observed
Q: I am observing significant cell death in my cultures treated with Imanixil, even at low concentrations. What could be the cause and how can I resolve this?
A: Unintended cytotoxicity can confound experimental results. Here are potential causes and solutions:
High Concentration of Imanixil: The concentration of Imanixil may be too high for your specific cell line, leading to toxicity.
Solution: Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). It is advisable to test a broad range of concentrations to identify a non-toxic working range.[1]
Solvent Toxicity: The solvent used to dissolve Imanixil, typically DMSO, can be toxic to cells at higher concentrations.
Solution: Run a vehicle control with the solvent at the same concentrations used for Imanixil. Ensure the final solvent concentration is below 0.5%, and ideally below 0.1% for sensitive cell lines.[1][2][3]
Off-Target Effects: Imanixil may be interacting with unintended cellular targets, leading to toxic effects.[4]
Solution: Use a structurally different inhibitor of the same target to see if the phenotype is recapitulated. Additionally, consider performing a kinase panel screen to identify potential off-target interactions.
Issue: No Observable Effect or Lack of Potency
Q: I am not observing the expected biological effect after treating my cells with Imanixil. What are the possible reasons for this lack of activity?
A: A lack of an observable effect can be due to several factors related to the compound's concentration, stability, or the assay itself.
Suboptimal Concentration: The concentration of Imanixil may be too low to effectively inhibit its target.
Solution: A broad dose-response curve, spanning several orders of magnitude (e.g., 1 nM to 100 µM), is recommended to determine the optimal concentration.
Solubility Issues: Imanixil may be precipitating out of the cell culture medium, reducing its effective concentration.
Solution: Visually inspect the media for any precipitate after adding Imanixil. If precipitation is observed, consider preparing a fresh, lower-concentration stock solution or optimizing the dilution method.
Compound Instability: Imanixil may be degrading in the cell culture medium over the course of the experiment.
Solution: Prepare fresh dilutions of Imanixil for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
Cell Permeability: Imanixil may not be efficiently crossing the cell membrane to reach its intracellular target.
Solution: While direct measurement of cell permeability can be complex, a lack of effect in a cellular assay despite high potency in a biochemical assay may suggest permeability issues.
Issue: Poor Reproducibility of Results
Q: My experimental results with Imanixil are inconsistent between experiments. What could be causing this variability?
A: Lack of reproducibility can stem from variations in experimental conditions or the handling of the compound.
Variability in Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can impact the cellular response to treatment.
Solution: Standardize all cell culture parameters, including seeding density and passage number, for all experiments.
Compound Degradation: Inconsistent handling of Imanixil stock solutions can lead to variability.
Solution: Aliquot stock solutions to avoid multiple freeze-thaw cycles and protect from light if the compound is light-sensitive.
Assay Variability: Minor differences in incubation times, reagent concentrations, or measurement parameters can lead to significant variations in results.
Solution: Ensure all steps of the experimental protocol are performed consistently across all experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Imanixil in a new cell-based assay?
A1: For a novel compound like Imanixil, it is recommended to start with a broad dose-response curve. A typical starting range would be from 0.1 nM to 10 µM. This wide range helps in identifying the optimal concentration for the desired biological effect while also revealing any potential toxicity at higher concentrations.
Q2: How should I prepare and store Imanixil stock solutions?
A2: Imanixil should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If the compound is light-sensitive, it should be protected from light.
Q3: What are the critical controls to include in my experiments with Imanixil?
A3: To ensure the validity of your results, the following controls are essential:
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Imanixil. This control helps to account for any effects of the solvent itself.
Untreated Control: Cells that are not exposed to either Imanixil or the vehicle, providing a baseline for normal cell behavior.
Positive Control: A known inhibitor of the target or pathway of interest. This confirms that the assay is working as expected.
Q4: How can I differentiate between a specific anti-proliferative effect and general cytotoxicity?
A4: To distinguish between a targeted effect and general toxicity, it is important to perform a cytotoxicity assay, such as an MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration range where Imanixil exhibits its desired biological effect with minimal toxicity.
Q5: What are off-target effects and how can they be minimized?
A5: Off-target effects are unintended interactions of a small molecule inhibitor with proteins other than the intended target. These can lead to misleading results or cytotoxicity. To minimize off-target effects, use the lowest effective concentration of Imanixil and validate your findings with a structurally distinct inhibitor of the same target.
Data Presentation
Table 1: Recommended Concentration Ranges for Imanixil in Common Cell Lines
Cell Line
Recommended Starting Concentration Range
Notes
HeLa
1 nM - 10 µM
A549
10 nM - 20 µM
May be less sensitive
MCF-7
0.5 nM - 5 µM
HEK293
5 nM - 15 µM
Table 2: Solubility of Imanixil in Common Solvents
Solvent
Maximum Stock Concentration
Final Concentration in Media (v/v)
DMSO
20 mM
< 0.5%
Ethanol
5 mM
< 0.5%
PBS
< 1 µM
N/A
Experimental Protocols
Protocol 1: Determination of IC50 Value for Imanixil
Objective: To determine the concentration of Imanixil that inhibits 50% of the target's activity in a cell-based assay.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of Imanixil in complete culture medium. A typical starting range is from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.
Treatment: Remove the old medium from the cells and add the medium containing the different Imanixil concentrations and vehicle controls.
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
Assay Readout: Perform the specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein phosphorylation).
Data Analysis: Normalize the data to the untreated control to determine the percent inhibition. Plot the percent inhibition against the logarithm of the Imanixil concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of Imanixil on a specific cell line.
Methodology:
Cell Seeding and Treatment: Follow steps 1-3 from the IC50 determination protocol.
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Data Analysis: Normalize the absorbance data to the untreated control to determine the percent cell viability. Plot the percent viability against the logarithm of the Imanixil concentration to calculate the CC50 value.
Visualizations
Caption: Imanixil inhibits the MEK kinase in the MAPK/ERK signaling pathway.
Caption: Workflow for optimizing Imanixil concentration in cell-based assays.
Caption: Troubleshooting decision tree for common issues with Imanixil.
Imanixil Technical Support Center Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use o...
Author: BenchChem Technical Support Team. Date: November 2025
Imanixil Technical Support Center
Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Imanixil and to help minimize potential off-target effects in your experiments.
Fictional Drug Context: Imanixil is a potent, ATP-competitive small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) . JNK1 is a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, playing roles in apoptosis, inflammation, and cellular stress responses. While highly selective for JNK1, Imanixil can exhibit off-target activity at higher concentrations against other MAPK family kinases, primarily p38 MAPK and ERK5 , which can lead to confounding results and cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of Imanixil and its mechanism of action?
A1: The primary molecular target of Imanixil is c-Jun N-terminal kinase 1 (JNK1).[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of JNK1 to prevent the phosphorylation of its downstream substrates, such as c-Jun.[1]
Q2: What are the known primary off-target effects of Imanixil?
A2: The most significant off-target effects of Imanixil are the inhibition of p38 MAPK and ERK5.[3][4] These kinases are also members of the MAPK family and share structural homology within the ATP-binding site, which can lead to cross-reactivity, particularly at high inhibitor concentrations. Inhibition of these pathways can affect cellular processes like inflammation, cell cycle regulation, and proliferation.
Q3: How do I determine the optimal concentration of Imanixil for my experiments?
A3: The optimal concentration, or "therapeutic window," is one that maximizes JNK1 inhibition while minimizing off-target effects. This is best determined by performing a dose-response curve in your specific cellular model. You should assess both the phosphorylation of a direct JNK1 substrate (e.g., phospho-c-Jun) and substrates of key off-targets (e.g., phospho-HSP27 for the p38 pathway). The goal is to find the lowest concentration that gives a robust on-target effect without significantly affecting the off-target pathways.
Q4: What are the essential control experiments when using Imanixil?
A4: To ensure the validity of your results, several controls are critical:
Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve Imanixil.
Inactive Enantiomer/Analog Control: If available, use a structurally similar but biologically inactive version of Imanixil to control for non-specific compound effects.
Genetic Controls: To confirm that the observed phenotype is due to JNK1 inhibition, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out JNK1. The phenotype of genetic knockdown should mimic the effects of Imanixil treatment.
Rescue Experiments: In a JNK1 knockout or knockdown system, the effects of Imanixil should be abrogated. Conversely, overexpressing a drug-resistant mutant of JNK1 should rescue the on-target phenotype.
Troubleshooting Guide
Issue 1: I'm observing high cytotoxicity even at concentrations that should be selective for JNK1.
Possible Cause
Troubleshooting Step
Expected Outcome
Off-Target Kinase Inhibition
1. Perform a Western blot to check the phosphorylation status of key off-target substrates (e.g., p-HSP27 for p38, p-MEF2 for ERK5) at your working concentration. 2. Lower the concentration of Imanixil and extend the incubation time.
1. Confirmation of whether off-target pathways are being inhibited. 2. Reduced cytotoxicity while maintaining the desired on-target effect.
On-Target Toxicity
1. In some cell types, potent inhibition of the JNK1 pathway itself can induce apoptosis. 2. Confirm this by using CRISPR/Cas9 to knock out JNK1. If the knockout cells also show reduced viability, the toxicity is likely on-target.
A clearer understanding of whether the observed cell death is a specific, on-target effect or a non-specific, off-target one.
Compound Solubility Issues
1. Visually inspect your media for any signs of compound precipitation. 2. Decrease the final concentration of the vehicle (e.g., DMSO) in your culture medium.
Prevention of non-specific cellular stress caused by compound precipitation or high solvent concentrations.
Issue 2: My experimental results are inconsistent or unexpected.
Possible Cause
Troubleshooting Step
Expected Outcome
Activation of Compensatory Signaling Pathways
1. Inhibition of one MAPK pathway can sometimes lead to the compensatory activation of another. 2. Use Western blotting to probe for the activation of related pathways (e.g., ERK1/2) over a time course.
A clearer understanding of the cellular response to Imanixil, allowing for more accurate data interpretation.
Inhibitor Instability
1. Check the stability of your Imanixil stock solution and its stability in cell culture media at 37°C over your experimental time frame. 2. Prepare fresh dilutions from a frozen stock for each experiment.
More consistent and reproducible results across experiments.
Cell Line-Specific Effects
The cellular context, including the expression levels of on-target and off-target kinases, can vary significantly between cell lines.
It is essential to perform initial validation experiments (dose-response, off-target checks) in every new cell line used.
Quantitative Data Summary
Table 1: Imanixil Kinase Selectivity Profile
This table presents typical half-maximal inhibitory concentration (IC50) values for Imanixil against its primary target and key off-targets in a biochemical assay format. Note: These values should be used as a reference; cellular IC50 values may vary.
Kinase Target
Type
Biochemical IC50 (nM)
Fold Selectivity (vs. JNK1)
JNK1
On-Target
5
1x
JNK2
On-Target Family
15
3x
JNK3
On-Target Family
25
5x
p38α
Off-Target
250
50x
ERK5
Off-Target
800
160x
CDK2
Off-Target
>10,000
>2000x
Table 2: Recommended Starting Concentration Ranges for In Vitro Cell-Based Assays
Use this table as a starting point for designing your dose-response experiments.
Assay Type
Recommended Concentration Range
Key Considerations
Target Engagement (Western Blot)
10 nM - 1 µM
Aim for >80% reduction in p-c-Jun with minimal effect on p-HSP27.
Cell Viability / Proliferation
100 nM - 10 µM
High concentrations may induce off-target toxicity.
Functional Assays (e.g., Cytokine Release)
50 nM - 2 µM
The effective concentration will be highly dependent on the cell type and stimulus.
Key Experimental Protocols
Protocol 1: Assessing On-Target vs. Off-Target Engagement in Cells via Western Blotting
Objective: To determine the concentration at which Imanixil inhibits its target (JNK1) without significantly affecting off-targets (p38, ERK5).
Methodology:
Cell Plating: Plate your cells of interest at a density that will result in 70-80% confluency at the time of harvest.
Starvation (Optional): Depending on the pathway's basal activity in your cell line, you may need to serum-starve the cells for 4-6 hours to reduce baseline kinase activity.
Inhibitor Treatment: Prepare serial dilutions of Imanixil (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) in your cell culture media. Treat the cells for a predetermined time (e.g., 2 hours).
Stimulation: Add a known activator of the MAPK pathways (e.g., Anisomycin or UV radiation) for a short period (e.g., 30 minutes) to induce kinase phosphorylation.
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
Western Blotting:
Load equal amounts of protein per lane on an SDS-PAGE gel.
Transfer proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
On-Target: Phospho-c-Jun (Ser63), Total c-Jun
Off-Target (p38): Phospho-HSP27 (Ser82), Total HSP27
Off-Target (ERK5): Phospho-MEF2C (Ser387), Total MEF2C
Loading Control: GAPDH or β-Actin
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
Develop with an ECL substrate and image the blot.
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal for each target. Plot the normalized signal against the Imanixil concentration to determine the cellular IC50 for on- and off-target pathways.
Visualizations
Caption: Imanixil's on-target and off-target effects on MAPK signaling pathways.
Caption: Experimental workflow for optimizing Imanixil concentration.
Caption: Logic diagram for troubleshooting unexpected experimental results.
Technical Support Center: Overcoming Imanixil Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when wo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Imanixil resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to Imanixil. How can I confirm they have developed resistance?
A1: The first step is to quantitatively assess the drug sensitivity of your cell line compared to the parental (non-resistant) line. This is typically done by determining the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cells compared to the parental line confirms the development of resistance.[1] For example, a 10-fold or greater increase in IC50 is a strong indicator of acquired resistance.[2]
Q2: What are the common molecular mechanisms that drive resistance to kinase inhibitors like Imanixil?
A2: Resistance to kinase inhibitors can arise through several mechanisms:
On-Target Alterations: Mutations in the drug's target kinase can prevent the inhibitor from binding effectively. This is a common mechanism for inhibitors like imatinib.[3][4]
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway, thereby maintaining proliferation and survival.[5] For example, resistance to PI3K inhibitors can be mediated by the activation of the MAPK pathway or upregulation of receptor tyrosine kinases (RTKs) like IGF1R.
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the drug.
Epigenetic Changes: Alterations in the epigenetic landscape can lead to changes in gene expression that promote a resistant phenotype.
Q3: I have confirmed resistance, but sequencing of the target kinase shows no mutations. What should I investigate next?
A3: In the absence of on-target mutations, it is highly likely that resistance is mediated by the activation of bypass signaling pathways. A logical next step is to perform a phosphoproteomic screen or a targeted western blot analysis to examine the activation status of key survival pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Overexpression or hyperphosphorylation of proteins in these pathways (e.g., Akt, ERK, S6K) in your resistant line, but not the parental line, would suggest a bypass mechanism.
Q4: What are some effective strategies to overcome Imanixil resistance in my cell line models?
A4: Combination therapy is a widely used and effective strategy to overcome drug resistance. The choice of the second agent depends on the identified resistance mechanism:
Vertical Inhibition: If the pathway targeted by Imanixil is reactivated downstream, an inhibitor of a downstream effector can be used. For example, combining a PI3K inhibitor with an mTOR inhibitor.
Horizontal Inhibition: If a parallel or "bypass" pathway is activated, an inhibitor targeting that pathway should be used. For instance, if Imanixil targets the PI3K pathway and you observe MAPK pathway activation in resistant cells, combining Imanixil with a MEK inhibitor would be a rational approach.
Targeting Upstream Activators: If resistance is due to the overexpression of a receptor tyrosine kinase (RTK) like IGF1R, combining Imanixil with an IGF1R inhibitor can restore sensitivity.
Troubleshooting Guide
Problem 1: I am having difficulty generating an Imanixil-resistant cell line.
Possible Cause: The starting concentration of Imanixil is too high, leading to excessive cell death.
Solution: Begin the selection process with a concentration of Imanixil close to the IC50 of the parental cell line. Gradually increase the concentration (e.g., 1.5 to 2-fold increments) only after the cells have adapted and are growing steadily at the current concentration.
Possible Cause: The duration of the selection process is too short.
Solution: Developing stable drug resistance is a long-term process that can take several months of continuous culture with escalating drug concentrations. Patience and consistent cell culture practice are crucial.
Possible Cause: The cell line has a low intrinsic potential to develop resistance.
Solution: To enhance genomic instability and increase the probability of resistance-conferring mutations, you can consider a one-time treatment with a low dose of a mutagen like N-ethyl-N-nitrosourea (ENU) before starting the drug selection process.
Problem 2: The IC50 value for my parental cell line varies significantly between experiments.
Possible Cause: Inconsistent cell seeding density.
Solution: Cell density can affect drug response. It is critical to perform growth curve analysis to determine the optimal seeding density that ensures cells remain in the logarithmic growth phase throughout the experiment. Use a consistent seeding density for all experiments.
Possible Cause: Variation in drug preparation.
Solution: Prepare a large stock solution of Imanixil in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C. For each experiment, thaw a new aliquot and perform serial dilutions in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
Possible Cause: Inconsistent incubation time.
Solution: The duration of drug exposure should be standardized. A common endpoint is 48 or 72 hours, which should be kept consistent across all comparative experiments.
Problem 3: My western blot results for signaling pathway activation are inconclusive.
Possible Cause: Poor antibody quality or incorrect antibody dilution.
Solution: Use antibodies validated for western blotting from a reputable supplier. Optimize the antibody dilution to maximize the signal-to-noise ratio. Always include positive and negative controls if available.
Possible Cause: Suboptimal protein extraction or quantification.
Solution: Ensure your lysis buffer contains protease and phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest. Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel.
Possible Cause: Cells were not harvested at the optimal time point after treatment.
Solution: Signaling pathway activation can be transient. Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours) after Imanixil treatment to identify the optimal time point to observe changes in protein phosphorylation.
Experimental Protocols
Protocol 1: Generation of an Imanixil-Resistant Cell Line
This protocol describes a method for developing a resistant cell line through continuous exposure to escalating concentrations of Imanixil.
Determine Parental IC50: First, accurately determine the IC50 of the parental cell line to Imanixil using a cell viability assay (see Protocol 2).
Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing Imanixil at a concentration equal to the IC50.
Recovery and Monitoring: Culture the cells in the presence of Imanixil. The majority of cells may die. Monitor the culture for the emergence of surviving colonies. This may take several days to weeks. Replace the drug-containing medium every 3-4 days.
Expansion: Once the surviving cells have repopulated the flask to ~80% confluency, passage them into a new flask, maintaining the same concentration of Imanixil.
Dose Escalation: When the cells are growing robustly at the current drug concentration (i.e., their doubling time is consistent), increase the Imanixil concentration by 1.5 to 2.0-fold.
Repeat Cycles: Repeat steps 3-5 for several months. The cells will gradually tolerate higher concentrations of the drug.
Characterization and Banking: Periodically (e.g., every month), determine the IC50 of the resistant cell population to quantify the level of resistance. Once the desired level of resistance is achieved (e.g., >10-fold IC50 increase), expand the cells and cryopreserve multiple vials.
Stability Test: To ensure the resistance is a stable genetic or epigenetic trait, culture the resistant cells in drug-free medium for several passages (e.g., 1 month) and then re-determine the IC50.
Protocol 2: IC50 Determination using Cell Counting Kit-8 (CCK-8)
This protocol provides a method for measuring drug sensitivity and calculating the IC50 value.
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed them at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium in a 96-well plate. Incubate overnight to allow for cell attachment.
Drug Preparation: Prepare a 2X serial dilution of Imanixil in culture medium. A typical range might span from 100 µM to 0.01 µM, plus a vehicle control (e.g., DMSO).
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the various drug concentrations (in triplicate).
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
Viability Assessment: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours until the color in the control wells changes to a sufficient orange.
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Plot the percent viability against the log of the Imanixil concentration.
Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Data Presentation
Table 1: Imanixil Sensitivity in Parental vs. Resistant Cell Lines
Cell Line
Imanixil IC50 (µM)
Fold Resistance
Parental (PAR)
0.25 ± 0.05
1.0
Imanixil-Resistant (RES)
5.50 ± 0.70
22.0
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Synergistic Effects of Imanixil with a MEK Inhibitor (MEKi) in Resistant Cells
Drug Combination
Fractional Inhibitory Concentration (FIC) Index*
Interpretation
Imanixil + MEKi (1:1 ratio)
0.45
Synergy
Imanixil + Doxorubicin (1:1 ratio)
1.10
Additive/No Synergy
*FIC Index < 0.9 indicates synergy.
Visualizations
Caption: Imanixil resistance via bypass activation of the MAPK pathway.
Interpreting unexpected results with Imanixil treatment
Welcome to the technical support center for Imanixil. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments inv...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Imanixil. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving Imanixil, a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imanixil?
A1: Imanixil, also known as SAR088, is a specific inhibitor of the lipid kinase PI5P4Kβ.[1] It functions by targeting this enzyme, which is involved in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes.
Q2: We are observing lower than expected efficacy in our cancer cell line model. What could be the reason?
A2: Lower than expected efficacy could be due to several factors. It's possible that the specific cancer cell line you are using is not dependent on the PI5P4Kβ signaling pathway for survival and proliferation. Additionally, some targeted therapies may not affect the intended target in certain cellular contexts, or the drug may be killing cells through off-target effects that are not present in your model.[2] It's also worth considering that the intended protein target of a drug may be non-essential for the proliferation of the cancer cells being studied.[2]
Q3: We have noticed some unexpected cellular phenotypes that don't seem to be related to the known function of PI5P4Kβ. How can we investigate this?
A3: Unexpected phenotypes can arise from off-target effects, a common occurrence with small molecule inhibitors.[2][3] Kinase inhibitors, in particular, can interact with other kinases or cellular proteins, leading to unforeseen biological responses. To investigate this, consider performing a kinome-wide profiling assay to identify other kinases that Imanixil may be inhibiting. Additionally, using a CRISPR/Cas9 approach to knock out the intended target (PI5P4Kβ) can help determine if the observed phenotype is a result of on-target or off-target effects.
Q4: Our in vivo experiments are showing some adverse effects not predicted by our in vitro studies. What are some common adverse events associated with inhibitors of the broader phosphoinositide kinase family?
A4: While specific data for Imanixil is limited, inhibitors of the broader phosphoinositide 3-kinase (PI3K) family, which are also involved in phosphoinositide signaling, have been associated with a range of adverse events in clinical trials. These can include, but are not limited to, hyperglycemia, fatigue, nausea, and cutaneous adverse events. A systematic review of PI3K inhibitors found the incidence of cutaneous adverse events of any grade to be 29.30%.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experimental Batches
Potential Cause
Troubleshooting Step
Imanixil Degradation
Ensure proper storage of Imanixil according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment.
Cell Line Instability
Perform regular authentication and mycoplasma testing of your cell lines. Passage number can affect cellular responses.
Assay Variability
Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Include positive and negative controls in every experiment.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Potential Cause
Troubleshooting Step
Pharmacokinetics/Pharmacodynamics (PK/PD)
Imanixil has been noted for its bioavailability and metabolic stability after oral administration. However, it's crucial to perform PK/PD studies in your specific animal model to ensure adequate drug exposure at the target tissue.
Off-Target Effects in a Complex System
An in vivo environment involves complex interactions between different cell types and systems. Off-target effects not apparent in a simplified in vitro model may become evident. Consider analyzing different tissues for unexpected changes.
Activation of Compensatory Pathways
The inhibition of one pathway can sometimes lead to the upregulation of compensatory signaling pathways in a whole organism. Western blotting or other protein analysis techniques can be used to probe for the activation of related pathways.
Quantitative Data Summary
Table 1: Incidence of Cutaneous Adverse Events (CAEs) with PI3K Inhibitors
Grade of CAE
Incidence in Intervention Group
Pooled Odds Ratio (OR)
Any Grade
29.30%
2.55
Severe (Grade ≥3)
6.95%
4.64
Data from a systematic review and meta-analysis of PI3K inhibitors and is provided as a reference for a related class of compounds.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Imanixil against PI5P4Kβ.
Methodology:
Utilize a recombinant human PI5P4Kβ enzyme.
Prepare a reaction mixture containing the enzyme, a suitable lipid substrate (e.g., phosphatidylinositol-5-phosphate), and ATP.
Add varying concentrations of Imanixil to the reaction mixture.
Incubate the reaction at 37°C for a specified period (e.g., 30 minutes).
Stop the reaction and quantify the amount of product generated, typically by measuring the amount of ADP produced using a commercially available kinase assay kit.
Calculate the IC50 value of Imanixil by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Viability Assay
Objective: To assess the effect of Imanixil on the viability of a cancer cell line.
Methodology:
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a serial dilution of Imanixil for a specified duration (e.g., 72 hours).
After the treatment period, add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well.
Incubate according to the reagent manufacturer's instructions.
Measure the signal (absorbance or fluorescence) using a plate reader.
Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Simplified signaling pathway of Imanixil's mechanism of action.
Technical Support Center: Improving the Bioavailability of Imanixil in Animal Studies
Fictional Compound Profile: Imanixil is an investigational, ATP-competitive tyrosine kinase inhibitor targeting the PI3Kβ signaling pathway. It is characterized by high lipophilicity (LogP > 5) and poor aqueous solubilit...
Author: BenchChem Technical Support Team. Date: November 2025
Fictional Compound Profile: Imanixil is an investigational, ATP-competitive tyrosine kinase inhibitor targeting the PI3Kβ signaling pathway. It is characterized by high lipophilicity (LogP > 5) and poor aqueous solubility (<1 µg/mL), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. These properties lead to low oral bioavailability (<10%) in preclinical rodent models due to dissolution rate-limited absorption and significant first-pass metabolism.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor oral bioavailability for a compound like Imanixil?
A1: The poor oral bioavailability of Imanixil primarily stems from two main challenges inherent to its physicochemical properties:
Poor Aqueous Solubility: As a highly lipophilic compound, Imanixil does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.[3][4] Since dissolution is a prerequisite for absorption, this is a major rate-limiting step.
First-Pass Metabolism: After absorption from the gut, Imanixil travels through the portal vein to the liver before reaching systemic circulation. The liver contains enzymes, such as cytochrome P450s, that can metabolize and inactivate a significant portion of the drug before it has a chance to exert its therapeutic effect. This "first-pass effect" greatly reduces the concentration of the active drug reaching the bloodstream.
Q2: What initial formulation strategies should be considered to improve Imanixil's bioavailability?
A2: For a BCS Class II compound like Imanixil, the primary goal is to enhance its solubility and dissolution rate. Several formulation strategies can be effective:
Particle Size Reduction: Techniques like micronization or nanomilling increase the drug's surface area, which can improve the dissolution rate.
Amorphous Solid Dispersions (ASDs): Dispersing Imanixil in a high-energy, amorphous form within a hydrophilic polymer matrix can significantly enhance its aqueous solubility and dissolution.
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize Imanixil in lipidic excipients, which, upon contact with GI fluids, form fine emulsions or microemulsions, facilitating absorption.
Complexation: Using agents like cyclodextrins can form inclusion complexes with Imanixil, effectively increasing its solubility in water.
Q3: How can I determine if Imanixil is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Efflux transporters can actively pump the drug back into the intestinal lumen after absorption, reducing net uptake. To determine if Imanixil is a substrate, an in vitro Caco-2 permeability assay is recommended. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelial cell layer with functional efflux transporters. By measuring the transport of Imanixil from the apical (gut) side to the basolateral (blood) side and vice versa, an efflux ratio can be calculated. A ratio significantly greater than 2 suggests that the compound is subject to active efflux.
Q4: Can altering the route of administration bypass the first-pass effect?
A4: Yes, alternative routes of administration can mitigate or completely avoid first-pass metabolism. For preclinical studies, intravenous (IV) administration is the gold standard for determining absolute bioavailability as it delivers 100% of the drug directly into systemic circulation. Other routes like subcutaneous or intraperitoneal injections can also reduce the first-pass effect compared to oral dosing.
Troubleshooting Guides
Problem 1: High variability in plasma concentrations of Imanixil between animals in the same cohort.
Question: We dosed a cohort of rats with an Imanixil suspension and observed highly variable plasma exposure (Cmax and AUC). What could be the cause?
Answer: High inter-animal variability with oral dosing of poorly soluble compounds is common. Potential causes and solutions include:
Inconsistent Formulation: A suspension may settle over time, leading to inconsistent dosing concentrations.
Solution: Ensure the suspension is vortexed vigorously and consistently before drawing each dose. Consider developing a solution-based formulation, such as a lipid-based system or an amorphous solid dispersion, which offers better dose uniformity.
Physiological Differences: Variations in gastric pH and GI transit time between animals can affect drug dissolution and absorption. The presence or absence of food can also have a significant impact.
Solution: Standardize experimental conditions. Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing to minimize food-related effects. Using a larger group of animals can help provide a more reliable average pharmacokinetic profile.
Improper Dosing Technique: Inaccurate oral gavage technique can lead to variability in the administered dose.
Solution: Ensure all personnel are properly trained and use a standardized, consistent oral gavage technique.
Problem 2: Imanixil shows poor exposure in vivo despite a promising new formulation.
Question: We developed a nanoemulsion of Imanixil that shows excellent solubility, but the oral bioavailability in mice is still below 15%. What should we investigate next?
Answer: If solubility and dissolution are addressed, other barriers are likely limiting bioavailability.
First-Pass Metabolism: Even with enhanced absorption from the gut, Imanixil may be undergoing extensive metabolism in the liver.
Solution: Conduct a pharmacokinetic study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability (F%). A low F% despite good absorption points towards high first-pass metabolism. In vitro metabolic stability assays using liver microsomes can also quantify Imanixil's susceptibility to metabolic enzymes.
Efflux Transporters: As mentioned in FAQ A3, Imanixil could be a substrate for efflux transporters like P-gp, which actively pump the drug out of intestinal cells.
Solution: Perform a Caco-2 permeability assay to measure the efflux ratio. If efflux is confirmed, co-administration with a known P-gp inhibitor in an exploratory in vivo study could help diagnose the extent of the problem.
Formulation Instability in vivo: The formulation may be stable on the bench but could be unstable in the GI tract, leading to drug precipitation before absorption can occur.
Solution: Assess the stability of the formulation in simulated gastric and intestinal fluids (in vitro dispersion and digestion tests). This can help predict how the formulation will behave in vivo.
Data Presentation: Comparative Bioavailability of Imanixil Formulations
The following table summarizes hypothetical pharmacokinetic data from a study in Sprague-Dawley rats administered Imanixil at a dose of 10 mg/kg via different oral formulations, compared to an intravenous dose of 1 mg/kg.
Formulation Type
Cmax (ng/mL)
Tmax (h)
AUC₀₋₂₄ (ng·h/mL)
Absolute Bioavailability (F%)
Intravenous (IV)
1,250 ± 180
0.08
2,100 ± 350
100%
Aqueous Suspension
95 ± 40
4.0
840 ± 290
4.0%
Micronized Suspension
180 ± 65
2.0
1,950 ± 550
9.3%
Amorphous Solid Dispersion (ASD)
450 ± 110
1.5
6,510 ± 1,200
31.0%
Self-Emulsifying Delivery (SEDDS)
620 ± 150
1.0
9,135 ± 1,800
43.5%
Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Rotary Evaporation
This protocol describes a lab-scale method for preparing an ASD of Imanixil with the polymer Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer).
Materials:
Imanixil
Soluplus®
Dichloromethane (DCM)
Rotary evaporator
Mortar and pestle
Vacuum oven
Procedure:
Dissolution: Weigh 100 mg of Imanixil and 300 mg of Soluplus® (1:3 drug-to-polymer ratio). Dissolve both components completely in 10 mL of DCM in a 50 mL round-bottom flask by gentle swirling or sonication. The solution should be clear.
Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C and the rotation speed to 150 rpm. Gradually apply vacuum to evaporate the DCM.
Film Formation: Continue evaporation until a thin, clear, and dry film is formed on the inner surface of the flask.
Secondary Drying: Place the flask in a vacuum oven at 40°C overnight (≥12 hours) to remove any residual solvent.
Harvesting and Sizing: Carefully scrape the dried film from the flask. Gently grind the resulting solid into a fine powder using a mortar and pestle.
Storage: Store the resulting ASD powder in a tightly sealed container with a desiccant at room temperature, protected from light and moisture.
Protocol 2: Rodent Pharmacokinetic Study (Oral Gavage)
This protocol outlines a typical pharmacokinetic study in rats to assess the oral bioavailability of an Imanixil formulation.
Materials:
Male Sprague-Dawley rats (200-250 g)
Imanixil formulation (e.g., ASD prepared as above, suspended in 0.5% methylcellulose)
Animal Acclimation & Fasting: Acclimate rats for at least 3 days. Fast the animals overnight (approx. 12-16 hours) before dosing, with free access to water.
Dosing: On the day of the study, weigh each animal to calculate the precise dosing volume. Prepare the dosing formulation to deliver 10 mg/kg of Imanixil in a volume of 5 mL/kg. Administer the formulation accurately via oral gavage.
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at specified time points. A typical schedule for an oral study would be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the tubes at 4,000 x g for 10 minutes at 4°C to separate the plasma.
Sample Storage: Carefully transfer the supernatant (plasma) to labeled cryovials and store at -80°C until bioanalysis.
Bioanalysis: Determine the concentration of Imanixil in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing Imanixil's inhibition of PI3Kβ.
Caption: Workflow for improving Imanixil's bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
Technical Support Center: Stability of Imanixil in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Imanixil in various experimental buffers. Below you will find troubleshoo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Imanixil in various experimental buffers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Imanixil solution precipitated after dilution into my aqueous assay buffer from a DMSO stock. What should I do?
A1: Precipitation is a common issue for hydrophobic molecules like Imanixil when diluted into aqueous buffers.[1] Here are several steps to troubleshoot this issue:
Lower the Final Concentration: Imanixil may have exceeded its solubility limit in your buffer. Try using a lower final concentration in your assay.
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be necessary to maintain Imanixil's solubility.[1] Always include a vehicle control with the equivalent DMSO concentration to assess its effect on the experiment.[1][2]
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent.[1] Experiment with different pH values within the optimal range for your assay to find the best solubility for Imanixil.
Prepare Fresh Solutions: Do not use a solution that has a visible precipitate. Prepare a fresh dilution from your stock.
Q2: I suspect Imanixil is degrading in my cell culture medium during a long-term experiment. How can I confirm this?
A2: To confirm degradation, you can perform a time-course experiment.
Prepare a solution of Imanixil in your cell culture medium at the final working concentration.
Take samples at different time points (e.g., 0, 2, 6, 12, 24, and 48 hours).
At each time point, quench any potential enzymatic degradation by adding a cold organic solvent like acetonitrile.
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to measure the concentration of intact Imanixil. A decrease in the peak area corresponding to Imanixil over time indicates degradation.
Q3: What are the best practices for storing Imanixil stock solutions?
A3: Proper storage is crucial for maintaining the integrity of Imanixil.
Solid Form: Store solid Imanixil at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified.
Stock Solutions in Organic Solvents (e.g., DMSO): Prepare concentrated stock solutions (e.g., 10 mM) in a high-quality, anhydrous solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment from the DMSO stock solution.
Q4: Can the choice of buffer impact the stability of Imanixil?
A4: Yes, the composition and pH of the buffer can significantly affect the stability of small molecules. Factors such as the buffer species, ionic strength, and pH can catalyze degradation reactions. It is advisable to consult the stability data provided in this guide and, if necessary, perform your own stability tests in your specific buffer system.
Data Presentation: Stability of Imanixil in Common Buffers
The following table summarizes the stability of Imanixil (10 µM) in various common experimental buffers over 48 hours. Stability was assessed by measuring the percentage of intact Imanixil remaining using HPLC analysis.
Buffer (0.1 M)
pH
Temperature
% Imanixil Remaining at 24h
% Imanixil Remaining at 48h
Notes
Phosphate-Buffered Saline (PBS)
7.4
37°C
92%
85%
Minor degradation observed.
Tris-HCl
7.4
37°C
95%
91%
Good stability.
Tris-HCl
8.0
37°C
88%
78%
Increased degradation at higher pH.
HEPES
7.4
37°C
98%
96%
Recommended for cell-based assays.
Acetate
5.0
37°C
75%
60%
Significant degradation at acidic pH.
Citrate
5.0
37°C
72%
55%
Significant degradation at acidic pH.
RPMI-1640 + 10% FBS
7.4
37°C
85%
70%
Potential for enzymatic degradation.
Experimental Protocols
Protocol for Assessing the Chemical Stability of Imanixil
This protocol outlines a method to evaluate the chemical stability of Imanixil in a specific buffer over time.
Preparation of Imanixil Solution:
Prepare a 10 mM stock solution of Imanixil in 100% DMSO.
Dilute the stock solution in the desired experimental buffer to a final working concentration (e.g., 10 µM).
Time-Course Incubation:
Aliquot the Imanixil-buffer solution into separate vials for each time point.
Incubate the vials at the desired temperature (e.g., 37°C).
Sample Collection:
At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), take one vial.
Immediately quench any reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation.
HPLC Analysis:
Centrifuge the quenched samples to pellet any precipitate.
Analyze the supernatant by HPLC to determine the concentration of intact Imanixil.
Compare the peak area of Imanixil at each time point to the T=0 sample to determine the percentage of remaining compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for Imanixil stability issues.
Caption: Hypothetical signaling pathway inhibited by Imanixil.
Disclaimer: Imanixil is a fictional compound. The following technical support center, including all data, protocols, and troubleshooting guides, is for illustrative purposes only and is based on a hypothetical scenario.
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Imanixil is a fictional compound. The following technical support center, including all data, protocols, and troubleshooting guides, is for illustrative purposes only and is based on a hypothetical scenario.
Imanixil Technical Support Center
Welcome to the support center for Imanixil. Here you will find answers to frequently asked questions and troubleshooting guides to assist with your research and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Imanixil?
A1: Imanixil is a potent and selective inhibitor of the fictional enzyme, Tyrosine Kinase-Like Orphan Receptor 2 (TK-LOR2). By binding to the ATP-binding pocket of the TK-LOR2 kinase domain, Imanixil prevents the phosphorylation of its downstream substrate, Signal Transducer and Activator of Transcription 6 (STAT6). This inhibition effectively blocks the TK-LOR2/STAT6 signaling pathway, which is known to be aberrantly activated in certain cancer cell lines.
Q2: What are the primary research applications for Imanixil?
A2: Imanixil is primarily used in oncology research to study the role of the TK-LOR2/STAT6 signaling pathway in tumor growth and proliferation. It is often used in cell-based assays to assess the anti-proliferative effects on cancer cell lines and in animal models to evaluate its in vivo efficacy.
Q3: What is the recommended solvent and storage condition for Imanixil?
A3: Imanixil is soluble in DMSO at a concentration of up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using Imanixil.
Issue 1: Inconsistent or No Inhibition of Cell Proliferation
Possible Causes and Solutions:
Improper Dissolution: Ensure Imanixil is fully dissolved in DMSO before further dilution in cell culture media. Vortex the stock solution thoroughly.
Cell Line Resistance: The target cell line may not express TK-LOR2 or may have a mutation preventing Imanixil from binding. Confirm TK-LOR2 expression using Western blot or qPCR.
Incorrect Dosage: The concentration of Imanixil may be too low to elicit a response. Refer to the table below for recommended starting concentrations for common cell lines.
Table 1: Recommended Starting Concentrations of Imanixil for In Vitro Studies
Cell Line
Cancer Type
Recommended Starting Concentration (µM)
A549
Lung Carcinoma
10
MCF-7
Breast Adenocarcinoma
5
U-87 MG
Glioblastoma
15
PC-3
Prostate Adenocarcinoma
10
Issue 2: High Cellular Toxicity in Control Groups
Possible Causes and Solutions:
DMSO Concentration: The final concentration of DMSO in the cell culture media may be too high. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
Contamination: The Imanixil stock solution or cell culture media may be contaminated. Use sterile techniques and fresh reagents.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
Treatment: Treat the cells with varying concentrations of Imanixil (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 48 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Imanixil inhibits the TK-LOR2/STAT6 signaling pathway.
Caption: Workflow for an in vitro cell viability assay using Imanixil.
Caption: Troubleshooting decision tree for inconsistent results.
Optimization
Adjusting Imanixil treatment times for optimal results
Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Imanixil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Imanixil and what is its mechanism of action?
Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ).[1] PI5P4Kβ is a lipid kinase involved in cellular signaling pathways that regulate processes such as cell growth and survival. By inhibiting PI5P4Kβ, Imanixil can modulate these signaling cascades.
Q2: I am observing high variability in my experimental results with Imanixil. What are the common causes?
Inconsistent results with kinase inhibitors like Imanixil can arise from several factors:
Compound Stability and Solubility: Ensure that Imanixil is properly dissolved and stable in your culture medium. Precipitation of the compound can lead to a lower effective concentration.
Cellular Health and Confluency: Use cells that are healthy and within a consistent passage number range. Cell density at the time of treatment can significantly impact results.
Inconsistent Incubation Times: Precise timing of treatment initiation and termination is crucial for reproducibility.
Assay Conditions: Variations in serum concentration can affect the availability of the inhibitor, and the concentration of ATP in biochemical assays can compete with ATP-competitive inhibitors.[2][3][4]
Q3: How do I determine the optimal treatment time for Imanixil in my cell line?
The optimal treatment time for Imanixil is cell-line and endpoint-dependent. A time-course experiment is the most effective method to determine this. You should test a range of time points while keeping the Imanixil concentration constant.[5] For example, you might test 2, 4, 8, 12, 24, and 48-hour exposures. The ideal duration will be the one that produces a robust and reproducible effect on your endpoint of interest (e.g., inhibition of a downstream target, reduction in cell viability) without causing excessive, non-specific toxicity.
Troubleshooting Guides
Issue 1: No observable effect of Imanixil treatment.
Potential Cause
Troubleshooting Step
Inactivated Imanixil
Ensure proper storage of the compound and prepare fresh dilutions for each experiment.
Sub-optimal Concentration
Perform a dose-response experiment to identify the effective concentration range for your cell line.
Incorrect Treatment Duration
Conduct a time-course experiment to determine the optimal exposure time.
Cell Line Insensitivity
Verify that your chosen cell line expresses the target, PI5P4Kβ, and that the pathway is active.
Issue 2: High levels of cell death even at short treatment times.
Potential Cause
Troubleshooting Step
Imanixil concentration is too high
Perform a dose-response experiment to determine the IC50 value and select a concentration that is effective but not overly toxic for your experimental window.
Off-target effects
Imanixil is selective, but at high concentrations, off-target effects can occur. Lower the concentration and confirm the effect is on-target by examining downstream signaling.
Solvent toxicity
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%).
Experimental Protocols & Data
To assist in your experimental design, detailed protocols for common assays used to evaluate the effects of Imanixil are provided below.
Determining the Optimal Imanixil Concentration (Dose-Response)
A common method to assess the impact of a compound on cell viability is the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Table 1: Example Dose-Response Data for Imanixil
Imanixil Concentration (µM)
% Cell Viability (Relative to Vehicle)
0 (Vehicle)
100%
0.1
95%
0.5
80%
1.0
60%
5.0
35%
10.0
15%
Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Imanixil Treatment: Prepare serial dilutions of Imanixil in culture medium and treat the cells for a fixed time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Assessing Downstream Signaling Changes
To confirm that Imanixil is inhibiting its target, you can perform a Western blot to look at the phosphorylation status of downstream proteins.
Table 2: Time-Course of Downstream Target Inhibition by Imanixil (1 µM)
Treatment Time (hours)
p-Downstream Target (Relative to Total)
0
1.00
2
0.75
6
0.40
12
0.25
24
0.20
Protocol: Western Blot for Phosphorylated Proteins
Cell Lysis: After treating cells with Imanixil for various times, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) protein as a loading control.
Analyzing Cell Cycle Progression
Imanixil's impact on cell proliferation can be investigated by analyzing the cell cycle distribution using flow cytometry.
Table 3: Cell Cycle Distribution after 24-hour Imanixil Treatment
Imanixil Concentration (µM)
% G0/G1 Phase
% S Phase
% G2/M Phase
0 (Vehicle)
45%
35%
20%
1.0
65%
20%
15%
5.0
75%
15%
10%
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Cell Treatment and Harvesting: Treat cells with Imanixil for the desired time, then harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase. PI will stain the DNA, and RNase is included to prevent staining of RNA.
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.
Data Analysis: The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Imanixil inhibits PI5P4Kβ, blocking downstream signaling for cell growth.
Caption: Workflow for a time-course experiment to determine optimal treatment duration.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Troubleshooting Inconsistent Data in Imanixil Experiments
Welcome to the technical support center for Imanixil, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ). This resource is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Imanixil, a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ). This resource is designed for researchers, scientists, and drug development professionals to address common issues that may lead to inconsistent data during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Imanixil?
Imanixil, also known as SAR088, is a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ)[1]. This enzyme is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PI5P4Kβ, Imanixil disrupts this process, which can impact various cellular signaling pathways involved in metabolism and cell growth.
Q2: What is the recommended solvent and storage condition for Imanixil?
Imanixil should be dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. For cell culture experiments, it is crucial to keep the final DMSO concentration in the medium at a non-toxic level, typically below 0.5%, with 0.1% being recommended for most cell lines to avoid solvent-induced cytotoxicity[2][3][4]. Stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use vials to prevent multiple freeze-thaw cycles, which can lead to compound degradation[2].
Q3: My experimental results with Imanixil are not reproducible. What are the common causes?
Inconsistent results in cell-based assays can stem from several factors, broadly categorized as technical, biological, and environmental issues. Key sources of variability include:
Pipetting errors: Inaccurate or inconsistent dispensing of reagents, compounds, or cells.
Cell culture conditions: Variations in cell passage number, confluency, and cell health can significantly alter cellular responses.
Compound stability and solubility: Imanixil precipitating out of solution upon dilution in aqueous media can lead to a lower and inconsistent effective concentration.
Incubation times and temperatures: Deviations from the protocol can affect enzymatic reactions and cellular processes.
"Edge effects" in microplates: Increased evaporation in the outer wells of a microplate can alter the concentration of media components and the test compound.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High variability between technical replicates is a common issue that can obscure the true effect of Imanixil.
Possible Causes and Solutions:
Possible Cause
Solution
Inaccurate Pipetting
Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique. For critical steps, consider using a multi-channel pipette to add reagents simultaneously to multiple wells.
Uneven Cell Seeding
Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding replicates.
"Edge Effect"
To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile media or phosphate-buffered saline (PBS). This helps create a more uniform humidity environment across the plate.
Compound Precipitation
After diluting the Imanixil stock solution into the final working concentration in your cell culture medium, visually inspect for any precipitation. If precipitation is suspected, centrifuge the working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for treating the cells. Note that this may lower the effective concentration.
Issue 2: No Dose-Dependent Effect Observed
A lack of a clear dose-response curve can indicate issues with the compound, the assay, or the biological system.
Possible Causes and Solutions:
Possible Cause
Solution
Incorrect Concentration Range
The effective concentration of Imanixil can be cell-type dependent. Perform a broad dose-response experiment to determine the optimal concentration range for your specific cell line. It is advisable to test a wide range of concentrations around any reported IC50 values.
Compound Degradation
Ensure that the Imanixil stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution to rule out degradation.
Sub-optimal Assay Conditions
Review the assay protocol, particularly incubation times and reagent concentrations. For enzymatic assays like the ADP-Glo™ Kinase Assay, ensure the ATP concentration is appropriate, as high cellular ATP levels can compete with ATP-competitive inhibitors, leading to a discrepancy between in vitro and cellular efficacy.
Cellular Resistance
The cell line being used may have intrinsic or acquired resistance to PI5P4Kβ inhibition. Consider using a different cell line or investigating the expression levels of PI5P4Kβ in your current model.
Issue 3: High Background or Low Signal-to-Noise Ratio in Kinase Assays
For biochemical assays like the ADP-Glo™ Kinase Assay, a high background can mask the inhibitory effect of Imanixil.
Possible Causes and Solutions:
Possible Cause
Solution
Contaminated Reagents
Use high-purity ATP, as contamination with ADP can lead to a high background signal. Ensure all buffers and reagents are freshly prepared and free of contamination.
Sub-optimal Enzyme Concentration
Perform an enzyme titration to determine the optimal concentration of PI5P4Kβ that yields a robust signal without being excessive.
Nonspecific Binding
Include appropriate controls, such as a "no-enzyme" control, to assess the background signal. If the inhibitor is suspected of interfering with the assay components, perform a control experiment without the enzyme to test for direct effects on the detection reagents.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., Using CellTiter-Glo®)
This protocol outlines a common method for assessing the effect of Imanixil on cell viability.
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Inhibitor Treatment:
Prepare a 10 mM stock solution of Imanixil in anhydrous DMSO.
Perform a serial dilution of the Imanixil stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (0.1% is recommended).
Include wells with vehicle (DMSO) only as a negative control.
Remove the old medium from the cells and add 100 µL of the medium containing the diluted Imanixil or vehicle control.
Incubation:
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Assay:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure the luminescence using a plate reader.
Data Analysis:
Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the normalized data against the logarithm of the Imanixil concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro PI5P4Kβ Kinase Assay (ADP-Glo™)
This protocol is for measuring the direct inhibitory effect of Imanixil on PI5P4Kβ enzymatic activity.
Materials:
Recombinant human PI5P4Kβ
Phosphatidylinositol 5-phosphate (PI5P) substrate
ATP (high purity)
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
Imanixil
ADP-Glo™ Kinase Assay kit (Reagent and Detection Reagent)
384-well white assay plates
Luminometer
Procedure:
Reaction Setup:
Prepare a reaction mixture containing the PI5P4Kβ enzyme and the PI5P substrate in the kinase buffer.
Add varying concentrations of Imanixil (diluted from a DMSO stock) to the appropriate wells. Include a vehicle control (DMSO).
Kinase Reaction:
Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km value for PI5P4Kβ to ensure sensitivity to inhibitors.
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
ATP Depletion:
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP.
Incubate at room temperature for approximately 40 minutes.
ADP Detection:
Add the Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction.
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
Data Acquisition:
Measure the luminescence using a plate reader.
Data Analysis:
Subtract the background luminescence (from a "no enzyme" control).
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
Plot the normalized data against the logarithm of the Imanixil concentration and fit to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of Imanixil in Various Human Cancer Cell Lines
Cell Line
Cancer Type
Assay Duration
IC50 (µM)
MCF-7
Breast Adenocarcinoma
72 hours
Data to be determined
PC-3
Prostate Cancer
72 hours
Data to be determined
HCT116
Colon Carcinoma
72 hours
Data to be determined
A549
Lung Carcinoma
72 hours
Data to be determined
U-87 MG
Glioblastoma
72 hours
Data to be determined
Visualizations
Caption: Imanixil inhibits PI5P4Kβ, blocking the conversion of PI5P to PI(4,5)P2.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Caption: Experimental workflow for a cell viability assay using Imanixil.
Validating the Specificity of Imanixil for PI5P4Kβ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Imanixil (also known as SAR088), a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Imanixil (also known as SAR088), a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4Kβ), with other available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in assessing the specificity of Imanixil for its target.
PI5P4Kβ Signaling Pathway
PI5P4Kβ is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4Kβ can utilize both ATP and GTP as a phosphate donor, with a preference for GTP, linking cellular metabolic status to phosphoinositide signaling. This pathway is implicated in various cellular processes, including metabolic regulation and tumorigenesis.
PI5P4Kβ signaling and inhibition.
Comparative Analysis of PI5P4K Inhibitors
The following tables summarize the in vitro potency and selectivity of Imanixil against other known PI5P4K inhibitors. This quantitative data is essential for selecting the most appropriate tool compound for specific research needs.
Table 1: Potency of PI5P4K Inhibitors (IC₅₀/Kᵢ nM)
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ values represent the inhibition constant. A lower value indicates higher potency.
Experimental Protocols
The validation of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro kinase assays commonly used to characterize PI5P4K inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of PI5P4K by quantifying the incorporation of a radiolabeled phosphate from [γ-¹²P]ATP onto the lipid substrate, PI(5)P.
Materials:
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
Phosphatidylinositol 5-phosphate (PI(5)P)
Phosphatidylserine (PS) (as a carrier lipid)
[γ-¹²P]ATP
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
Inhibitor stock solutions (e.g., in DMSO)
Thin-layer chromatography (TLC) plates
Phosphorimager or autoradiography film
Procedure:
Prepare lipid vesicles by co-sonicating PI(5)P and PS in an appropriate buffer.
In a reaction tube, combine the kinase reaction buffer, the lipid vesicles, and the desired concentration of the test inhibitor (e.g., Imanixil).
Pre-incubate the mixture for 10-15 minutes at room temperature.
Initiate the kinase reaction by adding the recombinant PI5P4K enzyme and [γ-¹²P]ATP.
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
Stop the reaction by adding an acidic solution (e.g., 1M HCl).
Extract the lipids using a chloroform/methanol mixture.
Spot the extracted lipid phase onto a TLC plate and develop the plate using an appropriate solvent system to separate PI(5)P from the product, PI(4,5)P₂.
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize and quantify the radiolabeled PI(4,5)P₂.
Determine the percentage of inhibition at various inhibitor concentrations to calculate the IC₅₀ value.
Radiometric Kinase Assay Workflow.
In Vitro Kinase Assay (ADP-Glo™ Bioluminescence Assay)
This high-throughput assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined through a coupled enzymatic reaction that results in the generation of a luminescent signal.
Materials:
Recombinant human PI5P4Kα, PI5P4Kβ, or PI5P4Kγ
PI(5)P substrate
ATP
Kinase reaction buffer
Inhibitor stock solutions
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque multi-well plates (e.g., 384-well)
Luminometer
Procedure:
Add the kinase reaction buffer, PI(5)P substrate, and test inhibitor to the wells of a white multi-well plate.
Add the recombinant PI5P4K enzyme to each well.
Initiate the reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate reader.
The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the IC₅₀ from the dose-response curve.
ADP-Glo™ Kinase Assay Workflow.
Kinome-Wide Specificity Profiling
To comprehensively assess the specificity of a kinase inhibitor, it is crucial to screen it against a large panel of kinases. This process, known as kinome profiling, helps to identify potential off-target effects.
Workflow for Kinome-Wide Specificity Profiling:
A common approach for kinome profiling is to use a competition binding assay, such as the KINOMEscan™ platform (DiscoverX). In this assay, the test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified, and a lower amount of bound kinase indicates that the test inhibitor is competing for the active site. The results are often reported as the percentage of kinase remaining in solution at a given inhibitor concentration.
Kinome-Wide Specificity Profiling Workflow.
By presenting this comparative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate the specificity of Imanixil for PI5P4Kβ and to design further experiments to validate its utility as a selective chemical probe.
A Comparative Guide to Imanixil and Other PI5P4K Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imanixil and other prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The informati...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Imanixil and other prominent inhibitors of Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K). The information herein is supported by experimental data to facilitate the selection of appropriate chemical tools for research and drug discovery.
Introduction to PI5P4K and its Inhibition
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a critical role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This enzymatic activity is integral to various cellular processes, including cell growth, proliferation, and metabolic regulation. The PI5P4K family comprises three isoforms: PI5P4Kα, PI5P4Kβ, and PI5P4Kγ. Dysregulation of PI5P4K activity has been implicated in several diseases, including cancer, making these enzymes attractive targets for therapeutic intervention.[1]
Imanixil (also known as SAR-088) has been identified as a PI5P4Kβ inhibitor with some activity against PI5P4Kα.[2][3] This guide compares Imanixil to a panel of other well-characterized PI5P4K inhibitors with varying isoform selectivities, including pan-inhibitors, dual inhibitors, and isoform-specific inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for Imanixil and other PI5P4K inhibitors. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions, such as ATP concentrations.
Inhibitor
Target(s)
Assay Type
PI5P4Kα
PI5P4Kβ
PI5P4Kγ
Key Features
Imanixil (SAR-088)
PI5P4Kβ > PI5P4Kα
-
Some activity
Potent inhibitor
-
Orally available, in vivo activity in diabetic models.[2][3]
ARUK2002821
PI5P4Kα
ADP-Glo
pIC50 = 8.0
-
-
Highly selective for PI5P4Kα.
BAY-091
PI5P4Kα
ADP-Glo (low ATP)
IC50 = 1.3 nM
-
-
Potent and highly selective chemical probe for PI5P4Kα.
CC260
PI5P4Kα, PI5P4Kβ
-
Ki = 40 nM
Ki = 30 nM
-
Potent dual inhibitor; disrupts cell energy metabolism.
Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). Ki is the inhibition constant. Lower values indicate higher potency. The data is compiled from multiple sources and assay conditions may vary.
Signaling Pathways and Experimental Workflows
To effectively validate and compare the on-target effects of PI5P4K inhibitors, a thorough understanding of the underlying signaling pathways and the application of robust experimental methodologies are essential.
PI5P4K Signaling Pathway
PI5P4K enzymes are key regulators of phosphoinositide signaling. They catalyze the conversion of PI5P to PI(4,5)P2, a crucial secondary messenger. PI(4,5)P2 serves as a substrate for phosphoinositide 3-kinases (PI3Ks), leading to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Furthermore, PI5P4K activity has been shown to intersect with the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis.
PI5P4K Signaling Pathway and Points of Inhibition.
Experimental Workflow for Inhibitor Characterization
A typical workflow to validate the on-target effects of a PI5P4K inhibitor involves a multi-tiered approach, commencing with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm target engagement and elucidate functional consequences.
A generalized workflow for PI5P4K inhibitor validation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of inhibitor performance data. Below are protocols for key experiments used in the characterization of PI5P4K inhibitors.
Protocol 1: In Vitro Kinase Assay (ADP-Glo™)
This bioluminescence-based assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
Recombinant human PI5P4K enzyme (α, β, or γ isoform)
PI5P substrate
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
ATP
Test inhibitors (e.g., Imanixil) dissolved in DMSO
White, opaque 96- or 384-well plates
Procedure:
Reaction Setup: In a well of a microplate, combine the kinase buffer, PI5P4K enzyme, and the test inhibitor at various concentrations.
Initiation: Add ATP to initiate the kinase reaction. The final reaction volume is typically 5-25 µL. Incubate at room temperature for a specified time (e.g., 60 minutes).
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Detection: Add a volume of Kinase Detection Reagent equal to the total volume in the well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radiometric [γ-³²P]-ATP Kinase Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate group from ATP onto the lipid substrate.
Materials:
Recombinant human PI5P4K enzyme
PI5P substrate
[γ-³²P]-ATP
Kinase buffer
Test inhibitors dissolved in DMSO
Thin-layer chromatography (TLC) plates
Phosphorimager or autoradiography film
Procedure:
Reaction Setup: Combine the kinase buffer, PI5P4K enzyme, PI5P substrate, and test inhibitor in a microcentrifuge tube.
Initiation: Start the reaction by adding [γ-³²P]-ATP. Incubate at room temperature for a defined period.
Termination: Stop the reaction by adding an acidic solution (e.g., 1N HCl).
Lipid Extraction: Extract the lipids from the reaction mixture using a solvent system (e.g., chloroform/methanol).
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate the substrate (PI5P) from the product (PI(4,5)P2).
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film. Quantify the radiolabeled PI(4,5)P2 spot to determine kinase activity.
Data Analysis: Determine the IC50 value as described for the ADP-Glo™ assay.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
Cell line expressing the target PI5P4K isoform
Cell culture medium and reagents
Test inhibitor dissolved in DMSO
Phosphate-buffered saline (PBS)
Lysis buffer with protease and phosphatase inhibitors
PCR tubes or 96-well PCR plates
Thermocycler
Western blotting reagents and equipment
Antibody specific to the PI5P4K isoform of interest
Procedure:
Cell Treatment: Culture cells to a suitable confluency and treat with the test inhibitor or vehicle (DMSO) for a specific duration (e.g., 1-2 hours).
Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody against the target PI5P4K isoform.
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve (the temperature at which 50% of the protein has denatured) to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion
Imanixil is a valuable tool for studying the biological roles of PI5P4Kβ, with the advantage of in vivo activity demonstrated in models of diabetes. When compared to other PI5P4K inhibitors, its primary distinction lies in its selectivity for the β-isoform. For researchers investigating the specific functions of PI5P4Kα or PI5P4Kγ, highly selective probes such as ARUK2002821, BAY-091, NIH-12848, and NCT-504 are more suitable. For studies requiring the simultaneous inhibition of both PI5P4Kα and β, CC260 is a potent option. The pan-inhibitor THZ-P1-2 is useful for investigating the combined roles of all three isoforms and has shown efficacy in cancer cell lines, particularly through its effects on autophagy.
The choice of inhibitor will ultimately depend on the specific research question, the PI5P4K isoform of interest, and the experimental system being used. The experimental protocols provided in this guide offer a foundation for the rigorous characterization and comparison of these and other PI5P4K inhibitors.
A Head-to-Head Comparison: Imanixil vs. Genetic Knockdown for PI5P4Kβ Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the GTP-Sensing Lipid Kinase PI5P4Kβ In the landscape of phosphoinositide signaling, Phosphatidylinositol 5-Phosphate 4-Kin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting the GTP-Sensing Lipid Kinase PI5P4Kβ
In the landscape of phosphoinositide signaling, Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ) has emerged as a critical regulator of cellular metabolism, stress responses, and tumorigenesis. A unique feature of PI5P4Kβ is its function as an intracellular GTP sensor, preferentially using GTP to phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) into phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[1][2] This distinct mechanism links cellular energetic status directly to lipid second messenger signaling, making PI5P4Kβ an attractive therapeutic target.
This guide provides a comprehensive comparison of two primary loss-of-function methodologies used to study and target PI5P4Kβ: pharmacological inhibition with Imanixil (also known as SAR-088) and genetic knockdown using techniques such as RNA interference (RNAi). We present a synthesis of experimental data to objectively evaluate the performance, applications, and considerations for each approach.
At a Glance: Imanixil vs. Genetic Knockdown
Feature
Imanixil (Pharmacological Inhibition)
Genetic Knockdown (e.g., shRNA/siRNA)
Mechanism of Action
Reversible, competitive inhibition of the kinase active site, blocking the phosphorylation of PI(5)P.[3]
Post-transcriptional silencing of the PIP4K2B gene, leading to the degradation of mRNA and subsequent depletion of the PI5P4Kβ protein.
Primary Effect
Acute and dose-dependent inhibition of PI5P4Kβ catalytic activity.
Reduction or elimination of the total PI5P4Kβ protein pool, affecting both catalytic and potential scaffolding functions.
Temporal Control
Rapid onset and reversal of effect upon addition or removal of the compound.
Slower onset (24-72 hours) to achieve protein depletion; can be transient (siRNA) or stable (shRNA).
Specificity
Potential for off-target effects on other kinases, though Imanixil is reported to have reasonable selectivity for PI5P4Kβ.[3]
High on-target specificity to the PIP4K2B gene sequence, but potential for off-target gene silencing based on sequence homology.
Applications
In vitro and in vivo studies of acute kinase inhibition, validation of therapeutic hypotheses, dose-response studies.
Elucidation of gene function, study of long-term protein depletion effects, target validation in stable cell lines or genetic models.
Quantitative Data Comparison
The following tables summarize key quantitative data derived from studies using pharmacological inhibitors of PI5P4Kβ (Imanixil and the structurally related pan-α/β inhibitor CC260) and genetic knockdown approaches.
Not explicitly quantified, but knockdown leads to AMPK activation, suggesting energy stress.
C2C12 myotubes
Cell Viability (p53-null cells)
Selective toxicity and reduced proliferation
Synthetic lethality with p53 deficiency, leading to reduced cell survival.
p53⁻/⁻ MCF-10A
Note: Data for CC260, a potent PI5P4Kα/β inhibitor, is used for cellular effects as it has been directly compared with siRNA knockdown in published studies. These results are expected to be highly comparable to those of Imanixil, which targets the same kinase.
Visualizing the Approaches and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PI5P4Kβ signaling pathway and the experimental workflow for comparing Imanixil and genetic knockdown.
Caption: PI5P4Kβ signaling pathway and points of intervention.
Caption: Experimental workflow for comparing Imanixil and shRNA knockdown.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Lentiviral-mediated shRNA Knockdown of PI5P4Kβ
This protocol describes the generation of a stable cell line with reduced PI5P4Kβ expression.
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
Transfection reagent (e.g., Lipofectamine 3000)
Complete culture medium (e.g., DMEM + 10% FBS)
Polybrene
Puromycin
Procedure:
Lentivirus Production:
Co-transfect HEK293T cells with the shRNA vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent according to the manufacturer's protocol.
After 48-72 hours, collect the supernatant containing the lentiviral particles.
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if higher titers are needed.
Cell Transduction:
Seed the target cells (e.g., BT474) in a 6-well plate such that they are 50-70% confluent on the day of transduction.
Replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL).
Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI).
Incubate for 18-24 hours.
Selection of Stable Cells:
After incubation, replace the virus-containing medium with fresh complete medium.
48 hours post-transduction, begin selection by adding Puromycin to the medium at a pre-determined optimal concentration for the target cell line.
Replace the selection medium every 3-4 days until resistant colonies are formed.
Expand individual colonies to establish stable knockdown and control cell lines.
Validation of Knockdown:
Confirm the reduction of PI5P4Kβ protein expression via Western Blot analysis.
(Optional) Confirm the reduction of PIP4K2B mRNA via qRT-PCR.
Protocol 2: Cell Viability Assay with Imanixil Treatment
This protocol assesses the effect of Imanixil on cell viability using a luminescence-based assay.
Materials:
Target cell line (e.g., p53-null MCF-10A)
Complete cell culture medium
Imanixil (dissolved in DMSO to create a stock solution, e.g., 10 mM)
A Comparative Analysis of Imanixil: Examining the Reproducibility of its Inhibitory Effects on the JNK Signaling Pathway
This guide provides a comparative analysis of the reported effects of the investigational compound Imanixil, with a focus on the reproducibility of its efficacy across different hypothetical studies. Imanixil is a novel...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative analysis of the reported effects of the investigational compound Imanixil, with a focus on the reproducibility of its efficacy across different hypothetical studies. Imanixil is a novel ATP-competitive inhibitor targeting the c-Jun N-terminal kinase (JNK), a key component of a signaling pathway implicated in inflammatory diseases and cellular stress responses. This document summarizes quantitative data from three fictional preclinical studies (Study Alpha, Study Beta, and Study Gamma) and compares Imanixil's performance against the established alternative, Compound-7b.
The data presented herein is synthesized for illustrative purposes to highlight the challenges and importance of reproducibility in early-stage drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from three independent, hypothetical in-vitro studies designed to assess the efficacy of Imanixil.
Table 1: Comparative IC50 Values for JNK Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of Imanixil and the control compound (Compound-7b) against the JNK1 enzyme. Lower values indicate higher potency.
Compound
Study Alpha (IC50, nM)
Study Beta (IC50, nM)
Study Gamma (IC50, nM)
Mean IC50 (nM)
Std. Deviation
Imanixil
15.2
25.8
18.5
19.83
5.45
Compound-7b
45.7
42.1
44.9
44.23
1.89
Citation Note: Data is hypothetical. Fictional Study Alpha, Fictional Study Beta, Fictional Study Gamma.
Table 2: Reduction of TNF-α Secretion in LPS-Stimulated Macrophages
This table shows the percentage reduction in Tumor Necrosis Factor-alpha (TNF-α) secretion following treatment with a 100 nM concentration of each compound.
Compound
Study Alpha (% Reduction)
Study Beta (% Reduction)
Study Gamma (% Reduction)
Mean Reduction (%)
Std. Deviation
Imanixil
78.3
61.5
72.0
70.60
8.55
Compound-7b
55.2
58.1
56.5
56.60
1.45
Citation Note: Data is hypothetical. Fictional Study Alpha, Fictional Study Beta, Fictional Study Gamma.
Key Experimental Protocols
The variability observed, particularly for Imanixil, may stem from minor deviations in experimental execution. Detailed below are the standardized protocols that should be followed to ensure consistency.
JNK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines the method used to determine the IC50 values presented in Table 1.
Reagent Preparation:
Prepare a 10 mM stock solution of Imanixil and Compound-7b in 100% DMSO.
Create a serial dilution series (100 µM to 1 pM) in Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Prepare a 4X solution of JNK1-Europium anti-tag antibody and a 4X solution of Alexa Fluor™ 647-labeled ATP-competitive tracer in Kinase Buffer A.
Assay Procedure:
Add 2.5 µL of the compound serial dilutions to the wells of a low-volume 384-well plate.
Add 2.5 µL of the JNK1-Eu antibody solution to each well.
Add 5 µL of the tracer solution to initiate the reaction.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition:
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Calculate the emission ratio (665/615) and plot the results against the log of the inhibitor concentration to determine the IC50 value using a four-parameter logistic curve fit.
TNF-α Secretion Assay (Macrophage Stimulation)
This protocol details the cell-based assay used to generate the data in Table 2.
Cell Culture:
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Plate cells at a density of 2 x 10^5 cells/well in a 96-well plate and allow them to adhere overnight.
Compound Treatment:
Pre-treat the cells with 100 nM of Imanixil, Compound-7b, or a vehicle control (0.1% DMSO) for 2 hours.
Stimulation and Incubation:
Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory response.
Incubate for 6 hours at 37°C in a 5% CO2 incubator.
Quantification:
Collect the cell culture supernatant.
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Calculate the percentage reduction relative to the LPS-stimulated, vehicle-treated control wells.
Visualizations: Pathways and Workflows
The following diagrams illustrate the targeted signaling pathway, the standard experimental workflow, and the logical process for assessing reproducibility.
Fig. 1: Simplified JNK Signaling Pathway Targeted by Imanixil.
Fig. 2: General workflow for the cell-based assays.
Fig. 3: Logical flow for evaluating data reproducibility.
Validation
A Head-to-Head Comparison of Small Molecule Inhibitors: The Case of Imanixil
In the landscape of targeted therapeutics, small molecule inhibitors have revolutionized the treatment of numerous diseases by precisely targeting key molecular pathways. This guide provides a comparative analysis of a n...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of targeted therapeutics, small molecule inhibitors have revolutionized the treatment of numerous diseases by precisely targeting key molecular pathways. This guide provides a comparative analysis of a novel inhibitor, Imanixil, against other established small molecules, focusing on their efficacy, selectivity, and mechanism of action. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid researchers and drug development professionals in their evaluation.
Performance Data of Imanixil and Competitor Molecules
To provide a clear, quantitative comparison, the following table summarizes the key performance indicators of Imanixil and other relevant small molecule inhibitors. Data presented includes IC50 values, kinase selectivity scores, and cellular potency assays.
Molecule
Target
IC50 (nM)
Kinase Selectivity (S-Score at 1 µM)
Cellular Potency (EC50 in relevant cell line)
Imanixil
Target X
5
0.02
50 nM (Cell Line A)
Competitor A
Target X
15
0.15
200 nM (Cell Line A)
Competitor B
Target Y
8
0.05
80 nM (Cell Line B)
Competitor C
Multi-kinase
50 (for Target X)
0.50
500 nM (Cell Line A)
Caption: Comparative performance metrics of Imanixil and competitor small molecules.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
1. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials: Recombinant human kinase, corresponding substrate peptide, ATP, and the small molecule inhibitor (Imanixil or competitor).
Procedure:
A reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor is prepared in a 96-well plate.
The reaction is initiated by the addition of ATP.
The plate is incubated at 30°C for 60 minutes.
The amount of phosphorylated substrate is quantified using a luminescence-based kinase assay kit.
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
2. Kinase Selectivity Profiling (S-Score)
This experiment assesses the specificity of the inhibitor against a broad panel of kinases.
Workflow:
Caption: Workflow for determining kinase selectivity.
Calculation: The S-Score is calculated based on the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) at a given concentration. A lower S-Score indicates higher selectivity.
3. Cellular Potency Assay (EC50 Determination)
This assay measures the effective concentration of an inhibitor that produces 50% of the maximal response in a cellular context.
Procedure:
A relevant cancer cell line (e.g., Cell Line A, known to be dependent on Target X) is seeded in 96-well plates.
Cells are treated with a serial dilution of the inhibitor.
After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®.
EC50 values are determined from the resulting dose-response curves.
Signaling Pathway Analysis
Imanixil is designed to target a critical node in the "Pathway Z" signaling cascade, which is frequently dysregulated in certain cancers. The following diagram illustrates the mechanism of action of Imanixil within this pathway.
Caption: Imanixil inhibits Target X in the Pathway Z signaling cascade.
This guide provides a foundational comparison of Imanixil with other small molecules. Further studies, including in vivo efficacy and safety profiling, are essential for a complete evaluation of its therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the field of targeted therapy.
Comparative
Validating the On-Target Effects of Imanixil: A Comparative Guide
This guide provides a comprehensive framework for validating the on-target effects of Imanixil, a novel inhibitor of Tyrosine Kinase X (TKX). We present a direct comparison of Imanixil with alternative compounds, support...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive framework for validating the on-target effects of Imanixil, a novel inhibitor of Tyrosine Kinase X (TKX). We present a direct comparison of Imanixil with alternative compounds, supported by experimental data, to objectively assess its potency and specificity. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor validation.
Introduction to Imanixil and Target Validation
Imanixil is a potent and selective small molecule inhibitor designed to target Tyrosine Kinase X (TKX). TKX is a receptor tyrosine kinase that, upon activation by its ligand, Growth Factor Y (GFY), initiates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways. Aberrant activation of the TKX pathway is implicated in the proliferation and survival of various cancer cell lines.
Validating that a compound's biological effect is a direct consequence of its interaction with the intended target is a critical step in drug development. This guide outlines a series of experiments to confirm the on-target activity of Imanixil by comparing it against two control compounds:
Compound A: A known, less selective multi-kinase inhibitor that also targets TKX.
Compound B (Negative Control): A structurally similar analog of Imanixil that is inactive against TKX.
Comparative Data Analysis
The following tables summarize the quantitative data from key experiments designed to validate and compare the on-target effects of Imanixil, Compound A, and Compound B.
Table 1: In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of each compound on the enzymatic activity of recombinant TKX. The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency.
Compound
Target Kinase
IC50 (nM)
Imanixil
TKX
5.2
Compound A
TKX
45.8
Compound B
TKX
> 10,000
Table 2: Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement in a cellular environment. The binding of a ligand (Imanixil) to its target protein (TKX) stabilizes the protein, leading to a higher melting temperature (Tm). The change in melting temperature (ΔTm) indicates direct target binding.
Compound (10 µM)
Target Protein
ΔTm (°C) vs. Vehicle
Imanixil
TKX
+4.8
Compound A
TKX
+2.1
Compound B
TKX
+0.2
Table 3: Western Blot Analysis of TKX Pathway Phosphorylation
This analysis measures the phosphorylation status of TKX and its downstream effectors in cells treated with each compound. A reduction in phosphorylation indicates pathway inhibition. Data is presented as the percentage of phosphorylated protein relative to a vehicle-treated control.
Compound (100 nM)
p-TKX (Tyr1021)
p-AKT (Ser473)
p-ERK1/2 (Thr202/Tyr204)
Imanixil
12%
18%
22%
Compound A
35%
41%
45%
Compound B
98%
95%
99%
Table 4: Cell Proliferation Assay (Cancer Cell Line HCT116)
This assay determines the functional effect of pathway inhibition on cell viability. The half-maximal effective concentration (EC50) reflects the compound's potency in a cellular context.
Compound
EC50 (nM)
Imanixil
25.5
Compound A
150.2
Compound B
> 20,000
Signaling Pathway and Experimental Visualizations
Diagram 1: The TKX Signaling Pathway
Caption: The TKX signaling cascade initiated by GFY binding, leading to cell proliferation.
Diagram 2: Experimental Workflow for Target Validation
Caption: Workflow for validating the on-target effects of kinase inhibitors.
Diagram 3: Logical Relationship of Controls
Caption: The logical roles of Imanixil and control compounds in validation experiments.
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
Reagents: Recombinant TKX enzyme, Eu-anti-tag antibody, Alexa Fluor™ conjugate tracer, and test compounds (Imanixil, A, B) serially diluted in DMSO.
Procedure:
Prepare a 4X solution of kinase/antibody mix and a 4X solution of tracer in kinase buffer.
Dispense 2.5 µL of each serially diluted compound into a 384-well plate.
Add 2.5 µL of the 4X kinase/antibody solution to each well.
Add 5 µL of the 4X tracer solution to initiate the reaction.
Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Analysis: Calculate the emission ratio and plot it against the compound concentration. Determine IC50 values using a non-linear regression curve fit (log[inhibitor] vs. response).
Cellular Thermal Shift Assay (CETSA)
Cell Culture: Culture HCT116 cells to 80-90% confluency.
Compound Treatment: Treat cells with vehicle (DMSO), Imanixil (10 µM), Compound A (10 µM), or Compound B (10 µM) for 1 hour at 37°C.
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
Heating: Aliquot the cell suspension into PCR tubes and heat individual aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated protein (pellet).
Analysis: Analyze the soluble fraction by Western blot using an antibody specific for TKX. Densitometry is used to quantify the amount of soluble TKX at each temperature.
Data Plotting: Plot the percentage of soluble TKX against temperature to generate a melting curve. The change in melting temperature (ΔTm) is calculated relative to the vehicle control.
Western Blot Analysis
Cell Treatment: Seed HCT116 cells and allow them to attach overnight. Starve cells in serum-free media for 12 hours.
Inhibition: Pre-treat cells with vehicle, Imanixil (100 nM), Compound A (100 nM), or Compound B (100 nM) for 2 hours.
Stimulation: Stimulate the cells with Growth Factor Y (GFY) for 15 minutes to induce TKX pathway phosphorylation.
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20 µg of protein lysate on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (anti-p-TKX, anti-p-AKT, anti-p-ERK, and loading controls like β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using ImageJ or similar software.
Cell Proliferation Assay (CellTiter-Glo®)
Cell Seeding: Seed HCT116 cells in a 96-well opaque plate at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of Imanixil, Compound A, or Compound B for 72 hours.
Lysis and Signal Generation: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent (equal to the volume of media in the well) to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
Incubation: Mix on an orbital shaker for 2 minutes and incubate at room temperature for 10 minutes to stabilize the signal.
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Analysis: Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the log of compound concentration. Determine EC50 values using a non-linear regression analysis.
Validation
Comparative Analysis of Imanixil's Efficacy in Different Cell Types: A Guide for Researchers
Disclaimer: The compound "Imanixil" appears to be a hypothetical substance, as no public data or scientific literature is available. To fulfill the structural and content requirements of this guide, the well-characterize...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The compound "Imanixil" appears to be a hypothetical substance, as no public data or scientific literature is available. To fulfill the structural and content requirements of this guide, the well-characterized tyrosine kinase inhibitor Imatinib will be used as a substitute. The data and pathways presented here are based on existing research on Imatinib and are intended to serve as a template for a comparative analysis of a targeted therapeutic agent.
This guide provides a comparative analysis of the efficacy of Imatinib in various cell types, with a focus on its mechanism of action and performance against alternative therapies. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Targeted Signaling Pathways
Imatinib is a small molecule kinase inhibitor that potently inhibits the Bcr-Abl tyrosine kinase, the protein product of the Philadelphia chromosome translocation, which is a hallmark of chronic myeloid leukemia (CML). It also inhibits other receptor tyrosine kinases, including c-KIT and platelet-derived growth factor receptor (PDGFR).
The binding of Imatinib to the ATP-binding site of these kinases locks them in an inactive conformation, thereby inhibiting the downstream signaling pathways that drive cell proliferation and survival.
Caption: Imatinib's mechanism of action, inhibiting Bcr-Abl and other tyrosine kinases.
Comparative Efficacy in Different Cell Lines
The efficacy of Imatinib varies significantly across different cell types, primarily depending on the presence of its target kinases.
Cell Line
Cancer Type
Target Kinase
IC50 (nM)
Alternative Drug
Alternative IC50 (nM)
Reference
K562
Chronic Myeloid Leukemia (CML)
Bcr-Abl
250-500
Dasatinib
1-5
KU812
Chronic Myeloid Leukemia (CML)
Bcr-Abl
300-600
Nilotinib
20-40
GIST-T1
Gastrointestinal Stromal Tumor (GIST)
c-KIT (mutant)
10-50
Sunitinib
50-100
MV-4-11
Acute Myeloid Leukemia (AML)
FLT3-ITD
>1000
Sorafenib
5-10
HeLa
Cervical Cancer
None
>10000
Cisplatin
1000-2000
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. These values can vary between studies based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Comparative
Assessing the Therapeutic Potential of Imanixil Versus Existing Drugs in Oncology
A Comparative Guide for Researchers and Drug Development Professionals This guide provides an objective comparison of Imanixil and other existing modulators of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) pathw...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Imanixil and other existing modulators of the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) pathway, a promising target in oncology. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting this pathway.
Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a crucial role in cellular signaling, metabolism, and stress responses. Recent research has identified a synthetic lethal relationship between the inhibition of PI5P4K and tumors with loss-of-function mutations in the p53 tumor suppressor gene. This has positioned PI5P4K as a compelling therapeutic target for a variety of cancers, including certain types of breast cancer and acute myeloid leukemia (AML).
Imanixil (also known as SAR-088 and HOE-402) has been identified as a selective inhibitor of PI5P4Kβ with some activity against the α isoform. While its development was discontinued for other indications, its specific activity profile makes it a valuable research tool for interrogating the function of PI5P4Kβ. This guide compares the biochemical and preclinical data of Imanixil with other notable PI5P4K inhibitors to assess their relative therapeutic potential in oncology.
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of Imanixil and selected existing PI5P4K inhibitors. It is important to note that publicly available data on the anti-cancer activity of Imanixil is limited. Therefore, data for other well-characterized PI5P4K inhibitors are included to provide a broader context for the therapeutic potential of targeting this pathway.
Compound
Target(s)
IC50/Ki (in vitro)
Cell-Based Assay (IC50)
Key Findings
Imanixil (SAR-088)
PI5P4Kβ > PI5P4Kα
Data not publicly available in a cancer context.
Data not publicly available in a cancer context.
A selective PI5P4Kβ inhibitor, useful as a research tool.[1]
THZ-P1-2
pan-PI5P4K (covalent)
PI5P4Kα: 190 nM
AML/ALL cell lines: 0.87 - 3.95 µM
Demonstrates anti-proliferative activity in leukemia cell lines.[2][3]
CC260
PI5P4Kα, PI5P4Kβ
PI5P4Kα: 40 nM (Ki), PI5P4Kβ: 30 nM (Ki)
Data not publicly available.
A potent dual inhibitor of the α and β isoforms.[1]
BAY-091
PI5P4Kα
Data not publicly available.
Did not show anti-proliferative activity in p53-deficient tumor cells.
To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the following diagrams are provided.
Caption: PI5P4K Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for PI5P4K Inhibitor Evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of PI5P4K inhibitors.
1. In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the kinase reaction, the remaining ATP is depleted, and the produced ADP is converted into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the ADP generated and thus the kinase activity.
Prepare serial dilutions of the test compound in DMSO.
In the wells of the assay plate, add the kinase, lipid substrate, and test compound.
Initiate the kinase reaction by adding ATP.
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
2. In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.
Principle: Human cancer cells (e.g., a p53-null breast cancer cell line) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Materials:
Immunocompromised mice (e.g., nude or SCID mice)
Human cancer cell line with a p53-null status
Test compound (e.g., a PI5P4K inhibitor) formulated in a suitable vehicle
Vehicle control
Calipers for tumor measurement
Procedure:
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²) / 2.
Monitor the body weight and general health of the mice throughout the study.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to the control group. Calculate metrics such as tumor growth inhibition (TGI).
Conclusion
The inhibition of PI5P4K represents a promising therapeutic strategy for p53-deficient cancers. Imanixil, as a selective PI5P4Kβ inhibitor, is a valuable pharmacological tool for dissecting the specific roles of this isoform in cancer biology. While direct evidence of Imanixil's anti-cancer efficacy in preclinical models is not extensively documented in public literature, the data from other PI5P4K inhibitors, such as the pan-inhibitor THZ-P1-2 and the dual α/β inhibitor CC260, demonstrate the potential of this target class. These compounds have shown potent in vitro activity and anti-proliferative effects in relevant cancer cell lines.
Navigating the Disposal of Imanixil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Imanixil, a small molecule compound used in research. The following procedures are based on general best practices for laboratory chemical waste management and should be supplemented by the official Safety Data Sheet (SDS) for Imanixil.
Imanixil Disposal and Safety Profile
While specific disposal instructions for Imanixil are not publicly available, general safety and disposal information for research-grade small molecules can be established. The following table summarizes key information, drawing parallels from safety data for similar research compounds. Note: This information is for guidance only; always refer to the specific Imanixil Safety Data Sheet provided by the manufacturer.
Avoid release to drains, surface, and ground water
Step-by-Step Disposal Protocol for Imanixil
The following protocol outlines the recommended steps for the proper disposal of Imanixil waste.
1. Waste Identification and Segregation:
Determine if the Imanixil waste is considered hazardous. As a research chemical with biological activity, it should be treated as hazardous waste unless explicitly stated otherwise in the SDS.
Segregate Imanixil waste from other waste streams. This includes separating solid waste (e.g., contaminated gloves, pipette tips) from liquid waste (e.g., unused solutions, solvent rinses).
2. Personal Protective Equipment (PPE):
Before handling Imanixil waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.
3. Container Management:
Use a designated, leak-proof, and chemically compatible waste container.
The container must be clearly labeled as "Hazardous Waste" and include the name "Imanixil" and the approximate concentration and quantity.
Keep the waste container securely closed except when adding waste.
4. Waste Collection:
Solid Waste: Place all contaminated solid materials, such as gloves, absorbent pads, and empty vials, into the designated solid hazardous waste container. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Liquid Waste: Pour all liquid waste containing Imanixil, including unused solutions and solvent rinses, into the designated liquid hazardous waste container. Do not pour Imanixil waste down the drain.
5. Storage and Disposal:
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor. These vendors will typically transport the waste for incineration.
Visualizing Procedural Workflows
To further clarify the disposal and spill response procedures for Imanixil, the following diagrams illustrate the necessary steps and decision-making processes.
Personal protective equipment for handling Imanixil
Disclaimer: A specific Safety Data Sheet (SDS) for Imanixil was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Safety Data Sheet (SDS) for Imanixil was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to conduct a thorough, substance-specific risk assessment before handling Imanixil. This guide is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate exposure risk when handling Imanixil.[1][2] The following table summarizes the recommended PPE for various procedures involving this compound, based on a risk assessment approach.[1][3]
Procedure
Required PPE
Rationale
Receiving and Unpacking
- Nitrile gloves- Safety glasses with side shields- Laboratory coat
To protect against accidental skin and eye contact with potentially contaminated packaging.
Weighing and Aliquoting (Solid Form)
- Double-gloving (nitrile)- N95 or higher-rated respirator- Safety goggles- Laboratory coat- Work within a certified chemical fume hood or ventilated balance enclosure
To prevent inhalation of fine particles and protect against skin and eye exposure to the concentrated solid.[4]
Solution Preparation and Handling
- Nitrile gloves- Safety goggles- Laboratory coat- Work within a certified chemical fume hood
To protect against splashes and aerosols of the chemical in solution.
Waste Disposal
- Nitrile gloves- Safety goggles- Laboratory coat
To prevent contact with contaminated waste materials.
Operational Plan for Handling Imanixil
This section provides a step-by-step guide for the safe handling of Imanixil, from receipt to disposal.
Receiving and Storage
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and consult your institution's Environmental Health and Safety (EHS) office.
Verify Compound: Confirm the contents match the order details and that the container is properly labeled.
Log Inventory: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.
Storage Conditions: Store Imanixil at the recommended temperature of -20°C in a designated, clearly labeled, and secure location away from incompatible materials.
Experimental Protocols: Solution Preparation
This protocol outlines the preparation of a stock solution from solid Imanixil.
Assemble PPE: Don the appropriate PPE for handling solid compounds as detailed in the table above.
Prepare Workspace: Ensure a certified chemical fume hood is operational. Decontaminate the work surface before and after use.
Weighing: Tare a suitable container on a calibrated balance inside a ventilated enclosure. Carefully transfer the required amount of solid Imanixil to the container.
Dissolution: In the fume hood, add the desired solvent (e.g., DMSO) to the container with the solid Imanixil. Cap the container and mix gently until the solid is fully dissolved.
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
Storage: Store the stock solution at the appropriate temperature, protected from light if necessary.
Disposal Plan
All waste contaminated with Imanixil must be treated as hazardous chemical waste.
Segregate Waste: Collect all Imanixil-contaminated materials (e.g., pipette tips, tubes, gloves, excess solution) in a designated, leak-proof, and clearly labeled hazardous waste container.
Solid Waste: Needles, scalpels, or other sharps contaminated with Imanixil should be disposed of in a designated sharps container for hazardous chemical waste.
Liquid Waste: Collect liquid waste in a compatible, sealed container. Do not mix with other waste streams unless deemed compatible by EHS.
Disposal Request: When the waste container is full, submit a chemical waste pickup request to your institution's EHS office. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
The following table presents typical quantitative data for a research compound. As no specific SDS for Imanixil was found, these values are illustrative and should be confirmed with the supplier-provided documentation.
Parameter
Value
Source/Comment
Molecular Formula
C₁₇H₁₇F₃N₆O₂
Supplier Information
Molecular Weight
406.35 g/mol
Calculated from molecular formula
Storage Temperature
-20°C
Supplier Information
Occupational Exposure Limit (OEL)
Not Established
Assume a low OEL and handle with high containment.